2-Amino-3,4-difluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,4-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCKBMHGMGFYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627018 | |
| Record name | 2-Amino-3,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158580-94-0 | |
| Record name | 2-Amino-3,4-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158580-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-3,4-difluorobenzoic acid CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3,4-difluorobenzoic acid, a key building block in modern medicinal chemistry. It details the compound's chemical and physical properties, outlines a representative synthetic protocol, and discusses its primary applications in pharmaceutical research and development.
Compound Identification and Properties
This compound is an aromatic compound featuring an amino group and two fluorine atoms on a benzoic acid core.[1] Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex molecular architectures.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 158580-94-0[2] |
| Molecular Formula | C₇H₅F₂NO₂[2] |
| Molecular Weight | 173.12 g/mol [2] |
| Synonyms | 3,4-Difluoroanthranilic Acid[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Boiling Point | 303.0 ± 42.0 °C at 760 mmHg[4] |
| Melting Point | Not available. |
| Appearance | Solid (form may vary) |
| Solubility | Data for the specific isomer is limited. However, related fluorinated aminobenzoic acids are soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) and have limited solubility in aqueous solutions like PBS.[5] |
Applications in Drug Discovery and Development
This compound is primarily utilized as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance key properties such as:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[6]
-
Membrane Permeability: Fluorine substitution can alter the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.[6]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing the potency of the drug candidate.[6]
This compound is particularly valuable in the development of novel therapeutics targeting a range of conditions, including central nervous system disorders, inflammation, and infectious diseases.[1] Its structural motifs are found in a variety of modern pharmaceuticals.[7][8]
Experimental Protocols: Synthesis of Fluorinated Aminobenzoic Acids
Representative Synthesis of a Fluorinated Anthranilic Acid
This protocol is adapted from the synthesis of 2-amino-3-fluorobenzoic acid from 7-fluoroisatin and should be considered a general guideline.[9]
Materials:
-
Appropriately substituted fluoroisatin (starting material)
-
1 M Aqueous Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
3 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Acetic Acid
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with an addition funnel and a thermometer, charge the starting fluoroisatin and 1 M aqueous sodium hydroxide solution.
-
Oxidation: Add 30% hydrogen peroxide solution dropwise over a period of 45 minutes. The temperature of the reaction mixture may rise. Maintain control of the temperature as needed.
-
Reaction Monitoring: Stir the reaction mixture for approximately 1.5 hours, or until the reaction is complete (monitoring by TLC is recommended).
-
Neutralization and Acidification: To the reaction mixture, add 3 M hydrochloric acid until a pH of approximately 7.5 is reached. The mixture may be treated with charcoal and filtered. Further acidify the clear filtrate to a pH of 1 to precipitate the aminobenzoic acid product.[9]
-
Isolation: Stir the mixture for an hour, then collect the product by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture with a small amount of acetic acid.[5]
-
Drying: Dry the purified product under reduced pressure.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of fluorinated aminobenzoic acids, highlighting the key stages from starting materials to the final purified product.
References
- 1. This compound [myskinrecipes.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound CAS#: 158580-94-0 [amp.chemicalbook.com]
- 4. This compound | CAS#:158580-94-0 | Chemsrc [chemsrc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 2-Amino-3,4-difluorobenzoic Acid: Molecular Characteristics, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's high electronegativity and relatively small size can improve metabolic stability, increase membrane permeability, and modulate the binding affinity of a molecule to its biological target. This technical guide provides a comprehensive overview of the molecular structure, weight, and a representative synthesis of this compound, highlighting its significance as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of therapeutics for central nervous system (CNS) disorders and inflammatory conditions.
Molecular Structure and Properties
This compound is a substituted benzoic acid with an amino group at the 2-position and fluorine atoms at the 3- and 4-positions of the benzene ring.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| CAS Number | 158580-94-0 |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 188 - 192 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Synthesis of this compound: A Representative Experimental Protocol
While specific proprietary synthesis methods may vary, a common approach to synthesizing this compound involves the nitration of a difluorobenzene precursor followed by the reduction of the nitro group to an amine. The following is a representative experimental protocol based on established chemical principles for the synthesis of similar fluorinated aminobenzoic acids.
Materials and Reagents
-
1,2,3-Trifluorobenzene
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Iron powder
-
Ammonium chloride
-
Hydrochloric acid (37%)
-
Sodium hydroxide
-
Dichloromethane
-
Ethanol
-
Deionized water
Experimental Procedure
Step 1: Nitration of 1,2,3-Trifluorobenzene to yield 2,3,4-Trifluoronitrobenzene
-
To a stirred solution of 1,2,3-trifluorobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,3,4-trifluoronitrobenzene.
Step 2: Nucleophilic Aromatic Substitution to yield 2-Amino-3,4-difluoronitrobenzene
-
Dissolve the crude 2,3,4-trifluoronitrobenzene (1.0 eq) in a suitable solvent such as ethanol in a sealed vessel.
-
Add an excess of aqueous ammonia (e.g., 28% solution, 5.0 eq).
-
Heat the mixture at a temperature between 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-amino-3,4-difluoronitrobenzene.
Step 3: Carboxylation (hypothetical step for this guide, often a different starting material is used commercially)
Note: In an industrial setting, it is more likely that a precursor already containing the carboxyl group or a group that can be converted to it would be used. For the purpose of this guide, we will proceed with a conceptual carboxylation step.
-
The introduction of a carboxylic acid group onto the benzene ring at this stage is complex. A more common synthetic route would involve starting with a difluorotoluene derivative, oxidizing the methyl group to a carboxylic acid, followed by nitration and reduction.
Step 4: Reduction of the Nitro Group to yield this compound
-
Suspend the 2-nitro-3,4-difluorobenzoic acid (hypothetical intermediate from a more direct route) (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron residues.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Adjust the pH of the aqueous residue with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Application in Drug Synthesis: A Workflow Example
This compound and its isomers are valuable intermediates in the synthesis of various pharmaceuticals. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical heterocyclic drug molecule, a common scaffold in CNS and anti-inflammatory agents, using a fluorinated aminobenzoic acid as a key precursor.
Caption: Generalized workflow for the synthesis of a drug candidate.
Conclusion
This compound is a pivotal molecule in the landscape of modern drug discovery. Its unique structural features, conferred by the presence and positioning of its functional groups, make it an indispensable tool for medicinal chemists. The ability to introduce fluorine atoms into drug candidates through such intermediates allows for the fine-tuning of molecular properties, leading to the development of safer and more effective therapeutics. The synthetic pathways, while requiring careful control, are based on well-established organic chemistry principles, ensuring its accessibility for research and development. As the demand for novel pharmaceuticals continues to grow, the importance of key building blocks like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.
In-depth Technical Guide: 1H and 13C NMR Spectra of 2-Amino-3,4-difluorobenzoic Acid
A comprehensive search of scientific literature and chemical databases did not yield experimental 1H and 13C NMR spectral data for 2-Amino-3,4-difluorobenzoic acid. Therefore, the following guide is based on established principles of NMR spectroscopy and data from closely related analogs to provide a predictive analysis. This information should be used for reference purposes only and is not a substitute for experimentally acquired data.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is expected to show signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing and coupling-inducing fluorine and carboxylic acid groups.
Table 1: Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 6.8 - 7.2 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 1-2 |
| H-6 | 7.5 - 7.9 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 5-7, J(H-F) ≈ 1-2 |
| -NH₂ | 4.0 - 6.0 | br s | - |
| -COOH | 10.0 - 13.0 | br s | - |
ddd: doublet of doublet of doublets, br s: broad singlet
Predicted 13C NMR Spectral Data
The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached functional groups and the fluorine atoms, which will also cause splitting of the signals (C-F coupling).
Table 2: Predicted 13C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C-1 | 110 - 115 | Present |
| C-2 | 145 - 150 | Present |
| C-3 | 140 - 155 (d, ¹JCF) | Large |
| C-4 | 145 - 160 (d, ¹JCF) | Large |
| C-5 | 115 - 125 | Present |
| C-6 | 120 - 130 | Present |
| -COOH | 165 - 175 | Possible |
d: doublet
Molecular Structure and NMR Signal Correlation
The following diagram illustrates the logical relationship between the molecular structure and the predicted NMR signals.
Caption: Correlation of atoms in this compound with their expected NMR signals.
Standard Experimental Protocol for NMR Analysis of Aromatic Acids
This section outlines a typical methodology for acquiring 1H and 13C NMR spectra for compounds similar to this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of the solvent signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
4.2. 1H NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-15 ppm).
-
4.3. 13C NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer with a carbon frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz instrument).
-
Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 128 to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.
-
Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).
-
4.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the 1H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS).
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for NMR-based structural elucidation.
Caption: A generalized workflow for the experimental determination and analysis of NMR spectra.
Spectroscopic Data Interpretation for 2-Amino-3,4-difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 2-Amino-3,4-difluorobenzoic acid. Due to the limited availability of public spectroscopic data for this specific compound, this paper utilizes data from the closely related isomer, 2-Amino-4,5-difluorobenzoic acid, as a representative model for analysis. This document details the expected spectral characteristics based on ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering a foundational understanding for researchers working with similar fluorinated aromatic compounds. Detailed experimental protocols for each spectroscopic technique are also provided.
Introduction
This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of the amino and carboxylic acid functional groups, along with the fluorine substituents on the aromatic ring, imparts unique electronic and physiological properties to the molecule. Accurate structural elucidation and purity assessment are critical for its application in drug development and other advanced fields. Spectroscopic techniques are the primary methods for achieving this. This guide outlines the interpretation of the key spectroscopic data expected for this class of compounds.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for a compound with the structure of an aminodifluorobenzoic acid, using 2-Amino-4,5-difluorobenzoic acid as a proxy.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | m | 1H | Aromatic H |
| ~6.8 - 7.1 | m | 1H | Aromatic H |
| ~5.0 - 6.0 | br s | 2H | -NH₂ |
| ~12.0 - 13.0 | br s | 1H | -COOH |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | -COOH |
| ~150.0 (d) | C-F |
| ~145.0 (d) | C-F |
| ~120.0 (d) | C-NH₂ |
| ~115.0 - 118.0 (m) | Aromatic C-H |
| ~110.0 (d) | C-COOH |
Note: 'd' denotes a doublet and 'm' denotes a multiplet, arising from C-F coupling.
Table 3: FT-IR Data (Solid, KBr or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium, Sharp | N-H stretch (asymmetric) |
| 3300-3400 | Medium, Sharp | N-H stretch (symmetric) |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1620 | Strong | N-H bend |
| ~1500-1600 | Medium-Strong | C=C stretch (aromatic) |
| ~1200-1300 | Strong | C-N stretch |
| ~1000-1200 | Strong | C-F stretch |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 173 | High | [M]⁺ (Molecular Ion) |
| 156 | Moderate | [M-OH]⁺ |
| 128 | Moderate | [M-COOH]⁺ |
| 109 | Low | [M-COOH-F]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrumentation: The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
The spectral width should encompass the expected range for aromatic and carbonyl carbons (typically 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample onto the crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to elucidate the structure of an unknown compound like this compound.
Caption: Logical workflow for spectroscopic data interpretation.
Conclusion
References
2-Amino-3,4-difluorobenzoic acid safety data sheet (SDS) information
This technical guide provides a comprehensive overview of the safety data for 2-Amino-3,4-difluorobenzoic acid (CAS No. 158580-94-0), intended for researchers, scientists, and professionals in drug development. This document synthesizes critical information from Safety Data Sheets (SDS) to ensure safe handling and use.
Substance Identification and Properties
This compound is a solid chemical compound used in laboratory settings for research and substance manufacturing.[1] Its fundamental physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C7H5F2NO2 | [1][2] |
| Molecular Weight | 173.117 g/mol | [2] |
| Appearance | Solid | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Boiling Point | 303.0 ± 42.0 °C at 760 mmHg | [2] |
| Flash Point | 137.0 ± 27.9 °C | [2] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [2] |
| pKa | 4.54 ± 0.10 (Predicted) | [3] |
| LogP | 2.25 | [2] |
| Melting Point | No data available | [1] |
| Freezing Point | No data available | [1] |
| Odor | No data available | [1] |
| pH | No data available | [1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
The GHS label elements include the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1] The NFPA (National Fire Protection Association) ratings indicate a health hazard of 3, suggesting that short exposure could cause serious temporary or residual injury, and a fire hazard of 0, as the material will not burn.[1]
GHS Classification Logic
The following diagram illustrates the logical flow from hazard identification to the communication of these hazards through GHS labeling.
Toxicological Information
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Reproductive Toxicity: Not classified as a reproductive toxicant.[1]
Experimental Protocols
While specific experimental data for this compound is not provided in the SDS, the hazard classifications are typically determined using standardized testing guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). The logical workflow for assessing skin irritation, a key hazard of this substance, is outlined below. This represents a generalized protocol.
First-Aid Measures
In case of exposure, the following first-aid measures are recommended:
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1] |
| Skin Contact | Wash with plenty of soap and water. Get immediate medical advice/attention.[1] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention.[1] |
Handling, Storage, and Disposal
Safe Handling
-
Ensure good ventilation of the workstation.[1]
-
Avoid breathing dust, mist, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, chemical goggles or safety glasses, and suitable protective clothing.[1]
-
Handle in accordance with good industrial hygiene and safety procedures. Do not eat, drink, or smoke when using this product.[1]
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep container tightly closed.
-
Keep away from heat, sparks, and flame.[1]
-
Incompatible with strong oxidizing agents.[1]
-
The product is stable under normal handling and storage conditions.[1]
Disposal
-
Dispose of waste by removing it to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
Ecological Information
There is a lack of data regarding the ecological effects of this compound. Information on persistence and degradability, bioaccumulative potential, and mobility in soil is not available.
Regulatory Information
This product is subject to various regulations. It is noted that not all components may be listed on the United States Environmental Protection Agency Toxic Substances Control Act (TSCA) inventory.[1] It is not listed under California Proposition 65 as a substance known to cause cancer or reproductive harm.[1] Users should consult local regulations for specific compliance requirements.
References
Handling and storage guidelines for 2-Amino-3,4-difluorobenzoic acid
An In-depth Technical Guide to the Handling and Storage of 2-Amino-3,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive guidelines for the safe handling and storage of this compound (CAS No: 158580-94-0), a crucial building block in organic synthesis and medicinal chemistry research.[1] Adherence to these protocols is essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
General Information
Chemical Identity:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 158580-94-0[2] |
| Molecular Formula | C₇H₅F₂NO₂[2] |
| Molecular Weight | 173.12 g/mol |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are summarized below.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2][3][4] |
Precautionary Measures:
| Type | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P264: Wash skin thoroughly after handling.[2][3][4] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2][3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] P312: Call a POISON CENTER/doctor if you feel unwell.[3][4] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[3] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Experimental Protocols: Safe Handling and Storage
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is mandatory:
| Protection Type | Specification | Standard |
| Eye Protection | Chemical safety goggles or a face shield.[2] | EN 166 (EU) or ANSI Z87.1 (US) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5] | EN 374 |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[2] | |
| Respiratory | In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Handling Protocol
-
Preparation : Ensure an eyewash station and safety shower are readily accessible.[2]
-
Ventilation : Handle only in a well-ventilated area, preferably in a chemical fume hood.[2][3][4]
-
Dispensing : Avoid generating dust.[3] Use appropriate tools (e.g., a spatula) for transferring the solid.
-
Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Hygiene : Always wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]
Storage Protocol
| Parameter | Guideline |
| Temperature | Store in a cool place.[3] Specific temperature ranges are not consistently provided; however, for similar compounds, storage at 2-8°C is recommended for long-term stability.[6] Always refer to the supplier's specific recommendation. |
| Atmosphere | Store in a dry, well-ventilated area.[2][3][5] |
| Container | Keep the container tightly closed when not in use.[2][3][5] |
| Incompatibilities | Store away from strong oxidizing agents.[2] |
| Light Sensitivity | Some related compounds are sensitive to air and light; while not explicitly stated for this compound, storage in an opaque container is a good precautionary measure.[7] |
Stability and Reactivity
-
Chemical Stability : The product is stable under normal handling and storage conditions.[2]
-
Conditions to Avoid : Keep away from heat, sparks, and flame.[2]
-
Incompatible Materials : Strong oxidizing agents.[2]
-
Hazardous Decomposition Products : Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, hazardous decomposition products may be released.[2]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[3][4] If not breathing, give artificial respiration.[2] |
| Skin Contact | Immediately wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3][4] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] Get immediate medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Get immediate medical advice/attention.[2] |
Spill and Disposal Procedures
-
Spill Containment : Evacuate personnel to a safe area.[3] Use personal protective equipment.[3] Avoid dust formation.[3]
-
Cleaning : For solid spills, sweep or shovel into an appropriate container for disposal.[2] Minimize dust generation.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. The substance should be taken to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2] Do not empty into drains.[8]
Visualized Workflows
The following diagrams illustrate the key logical workflows for handling and storing this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Decision workflow for the proper storage of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. lookchem.com [lookchem.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-3,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Amino-3,4-difluorobenzoic acid. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates likely thermal behaviors based on data from structurally similar aminobenzoic acids and general chemical principles. The information herein is intended to guide researchers in handling, process development, and safety assessments involving this compound.
Introduction
This compound is a substituted aromatic amino acid of interest in medicinal chemistry and materials science. Understanding its thermal stability is crucial for safe handling, storage, and for defining parameters in synthetic processes, which can be susceptible to impurity formation at elevated temperatures.[1][2] This guide summarizes the predicted thermal properties, potential decomposition pathways, and provides standardized protocols for experimental verification.
Predicted Thermal Properties and Decomposition Data
Under normal storage and handling conditions, this compound is a stable solid.[3] However, like many aminobenzoic acids, it is expected to decompose at elevated temperatures. The thermal behavior of analogous compounds suggests that it may undergo sublimation prior to or concurrently with melting and decomposition.[4][5]
Predicted Decomposition Products
Safety data sheets indicate that thermal decomposition under fire conditions will generate hazardous products.[3] Based on the molecular structure, the primary decomposition products are expected to be:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
This is consistent with the thermal degradation of other fluorinated aromatic compounds.
Analogous Compound Thermal Analysis Data
Table 1: Summary of Predicted Thermal Events for this compound
| Thermal Event | Predicted Temperature Range (°C) | Technique | Notes |
| Sublimation | > 100 | TGA/DSC | May occur prior to melting, leading to mass loss without decomposition. Common for aminobenzoic acids.[4][5] |
| Melting | 150 - 200 (estimated) | DSC | The melting point will likely be followed by or overlap with decomposition. |
| Decomposition (Decarboxylation) | > 180 (onset) | TGA/DSC | The initial decomposition step is predicted to be the loss of carbon dioxide.[6] |
| Further Fragmentation | > 250 | TGA | Breakdown of the aromatic ring structure at higher temperatures. |
Predicted Decomposition Pathway
The primary thermal decomposition pathway for this compound is anticipated to be initiated by decarboxylation, a common reaction for benzoic acid derivatives.[6] This would be followed by fragmentation of the resulting difluoroaniline intermediate at higher temperatures.
Caption: Predicted thermal decomposition pathway.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. The following are generalized protocols based on standard methods for analyzing organic compounds.[6]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Workflow:
Caption: General experimental workflow for TGA.
Table 2: TGA Experimental Parameters
| Parameter | Recommended Value |
| Sample Mass | 5-10 mg |
| TGA Pan | Alumina or Platinum |
| Atmosphere | Nitrogen or Argon |
| Gas Flow Rate | 20-50 mL/min |
| Initial Temperature | 25°C |
| Final Temperature | 600°C |
| Heating Rate | 10°C/min |
Differential Scanning Calorimetry (DSC)
Objective: To determine melting point, enthalpy of fusion, and other phase transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25°C for 5 minutes.
-
Heat the sample from 25°C to a temperature above the expected melting/decomposition point (e.g., 300°C) at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Safety and Handling Considerations
-
Thermal Decomposition Hazards: As noted, thermal decomposition generates toxic and corrosive gases, including hydrogen fluoride and nitrogen oxides.[3] All high-temperature work should be conducted in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
While specific experimental thermal analysis data for this compound is not widely published, a comprehensive understanding of its likely behavior can be extrapolated from related compounds. It is predicted to be a stable solid at ambient temperatures but will likely undergo sublimation and decarboxylation upon heating. The primary hazardous decomposition products are expected to be carbon oxides, nitrogen oxides, and hydrogen fluoride. The experimental protocols provided in this guide offer a standardized approach to obtaining precise TGA and DSC data, which is essential for ensuring its safe and effective use in research and development.
References
A Technical Guide to the Solubility of 2-Amino-3,4-difluorobenzoic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-3,4-difluorobenzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including qualitative predictions, a general experimental protocol, and a visual representation of the experimental workflow.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties can offer initial insights into its expected solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |
| Molecular Weight | 173.117 g/mol | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Boiling Point | 303.0 ± 42.0 °C at 760 mmHg | [1] |
| pKa | 4.54 ± 0.10 (Predicted) | [3] |
| Appearance | Off-white to light brown solid | [3] |
Solubility Data
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/100mL) for this compound in common laboratory solvents. One safety data sheet explicitly states the water solubility as "N/A"[4].
The following table summarizes the lack of available quantitative data for a range of common laboratory solvents.
| Solvent | Classification | Quantitative Solubility Data |
| Water | Protic, Polar | Not Available |
| Methanol | Protic, Polar | Not Available |
| Ethanol | Protic, Polar | Not Available |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Not Available |
| Dimethylformamide (DMF) | Aprotic, Polar | Not Available |
| Acetone | Aprotic, Polar | Not Available |
| Acetonitrile | Aprotic, Polar | Not Available |
| Tetrahydrofuran (THF) | Aprotic, Polar | Not Available |
| Dichloromethane (DCM) | Halogenated | Not Available |
| Chloroform | Halogenated | Not Available |
| Ethyl Acetate | Ester | Not Available |
| Hexane | Nonpolar | Not Available |
| Toluene | Nonpolar | Not Available |
While specific data is unavailable for the target compound, for a structurally similar molecule, 2-amino-5-fluorobenzoic acid, the solubility is reported to be approximately 20 mg/mL in ethanol and approximately 30 mg/mL in DMSO and DMF[5]. This may suggest that this compound could exhibit some solubility in polar organic solvents.
Qualitative Solubility Prediction
Based on the structure of this compound, which contains a polar carboxylic acid group, an amino group, and two fluorine atoms on an aromatic ring, the principle of "like dissolves like" can be applied to predict its general solubility behavior. The presence of the polar functional groups suggests that it will likely be more soluble in polar solvents than in nonpolar solvents. The amino and carboxylic acid groups also indicate that its solubility will be highly dependent on the pH of aqueous solutions.
-
Polar Protic and Aprotic Solvents: The compound is expected to have some degree of solubility in polar solvents such as alcohols (methanol, ethanol), DMSO, and DMF, which can engage in hydrogen bonding and dipole-dipole interactions.
-
Nonpolar Solvents: Solubility is expected to be low in nonpolar solvents like hexane and toluene.
-
Aqueous Solubility and pH: In aqueous solutions, the solubility is expected to be minimal at its isoelectric point. In acidic solutions (low pH), the amino group will be protonated, forming a more soluble salt. In basic solutions (high pH), the carboxylic acid group will be deprotonated, also forming a more soluble salt.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the widely used shake-flask method.
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials or test tubes with caps
-
Analytical balance
-
Vortex mixer or shaker bath
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture using a vortex mixer or a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Centrifuge the vial to pellet the excess solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm).
-
Dilute the collected sample with a known volume of the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature. The solubility is typically expressed in units of mg/mL or g/100mL.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
An In-depth Technical Guide to the Potential Hazards and Toxicity of 2-Amino-3,4-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or a substitute for a comprehensive risk assessment. All personnel handling 2-Amino-3,4-difluorobenzoic acid should consult the official Safety Data Sheet (SDS) and follow established laboratory safety protocols.
Introduction
This compound is a fluorinated anthranilic acid derivative. Its structural similarity to biologically active molecules makes it a compound of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its potential hazards and toxicity is paramount for ensuring the safety of researchers and for predicting its potential toxicological profile in downstream applications. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, detailed experimental protocols for its toxicological assessment, and a comparative analysis with structurally related compounds.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Pictograms
The following GHS pictograms are associated with this compound:
Precautionary Statements
A comprehensive list of precautionary statements is provided in the SDS. Key recommendations include:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Toxicological Data
Data on Structurally Similar Compounds
The following table summarizes the available toxicological information for compounds with structural similarities to this compound.
| Compound | CAS Number | Acute Oral LD50 (Rat) | Key Hazards |
| Anthranilic acid | 118-92-3 | 4549 - 5410 mg/kg bw[1][2] | Serious eye damage[1] |
| 2-Amino-3-fluorobenzoic acid | 825-22-9 | Harmful if swallowed (Category 4)[3] | Skin irritation, serious eye irritation, respiratory irritation[3][4] |
| 2-Amino-4-fluorobenzoic acid | 446-32-2 | No data available | Skin irritation, serious eye irritation, respiratory irritation |
| 3,4-Difluoroaniline | 3863-11-4 | Harmful if swallowed (Category 4)[5] | Skin irritation, serious eye irritation, respiratory irritation, potential for methemoglobinemia[5][6] |
Note: The toxicity of this compound may not be identical to these analogues. The presence and position of the fluorine and carboxylic acid groups can significantly influence the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This information should be used for preliminary assessment and to guide further testing.
Experimental Protocols for Toxicological Assessment
Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key toxicological endpoints relevant to this compound.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and to classify it according to the GHS.
Principle: The test proceeds in a stepwise manner using a limited number of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the test (mortality or survival) at each step determines the next step.
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually female rats) are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is typically administered in a constant volume over the dose range by gavage using a stomach tube or a suitable intubation cannula. The vehicle should be inert and not interfere with the absorption of the test substance.
-
Administration of Doses: A single dose of the substance is administered to a group of animals.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: All animals (including those that die during the test and those that are euthanized at the end) are subjected to a gross necropsy.
Skin Irritation - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)
This guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.
Principle: The test substance is applied to the skin of experimental animals in a single dose. The degree of irritation is assessed at specific intervals.
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are typically used.
-
Preparation of the Animal: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animal.
-
Application of the Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid or semi-solid) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch, which is held in place with non-irritating tape.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observations: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
This test assesses the potential of a substance to produce irritation or damage to the eye.
Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctivae at specific intervals.
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are used.
-
Application of the Test Substance: A small amount (0.1 mL of liquid or not more than 100 mg of solid) of the test substance is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are then gently held together for about one second.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance. The reversibility of any lesions is assessed by continuing observations up to 21 days. The scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded.
Logical Relationships and Workflows
General Hazard Assessment Workflow
The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance like this compound.
Caption: A generalized workflow for chemical hazard assessment.
Conclusion
This compound should be handled with care, following the precautionary measures outlined in its Safety Data Sheet. It is classified as harmful if swallowed, a skin and eye irritant, and a respiratory irritant. While specific quantitative toxicity data for this compound is lacking, information from structurally similar compounds suggests a moderate acute toxicity profile. For definitive toxicological characterization, experimental studies following standardized OECD guidelines are necessary. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure and ensure a safe working environment.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 4. 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Imperative of Fluorination: A Technical Guide to the Enhanced Properties of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the profound impact of fluorination on the physicochemical and pharmacological properties of benzoic acid derivatives. By leveraging the unique electronic characteristics of fluorine, researchers can meticulously modulate acidity, lipophilicity, metabolic stability, and biological activity to design more effective and safer therapeutic agents. This document serves as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to empower researchers in their drug discovery endeavors.
Physicochemical Properties Modulation by Fluorination
The introduction of fluorine atoms onto the benzoic acid ring system dramatically alters its fundamental chemical properties. These modifications are primarily driven by the high electronegativity of fluorine, which exerts a powerful inductive electron-withdrawing effect.
Impact on Acidity (pKa)
Fluorination significantly increases the acidity of benzoic acid, a phenomenon reflected in the lowering of its pKa value. The electron-withdrawing nature of fluorine stabilizes the resulting carboxylate anion through the inductive effect, thereby facilitating deprotonation. The magnitude of this effect is dependent on the number and position of the fluorine substituents.
Table 1: Comparative pKa Values of Benzoic Acid and its Fluorinated Derivatives [1]
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.86 |
| 4-Fluorobenzoic Acid | 4.14 |
| 2,3-Difluorobenzoic Acid | 3.07 |
| 2,4-Difluorobenzoic Acid | 2.85 |
| 2,5-Difluorobenzoic Acid | 2.87 |
| 2,6-Difluorobenzoic Acid | 2.13 |
| 3,4-Difluorobenzoic Acid | 3.80 |
| 3,5-Difluorobenzoic Acid | 3.37 |
| 2,4,6-Trifluorobenzoic Acid | 1.83 |
| 3,4,5-Trifluorobenzoic Acid | 3.29 |
Note: pKa values are experimentally determined at 25°C.
Influence on Lipophilicity (logP)
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also significantly influenced by fluorination. The introduction of fluorine generally increases the lipophilicity of a molecule. This is attributed to the fact that the C-F bond is more lipophilic than a C-H bond.
Table 2: Comparative logP Values of Benzoic Acid and its Fluorinated Derivatives
| Compound | Experimental logP | Calculated logP |
| Benzoic Acid | 1.87 | 1.87 |
| 2-Fluorobenzoic Acid | 1.77 | 2.12 |
| 3-Fluorobenzoic Acid | 2.00 | 2.16 |
| 4-Fluorobenzoic Acid | 1.95 | 2.07 |
| 2,3-Difluorobenzoic Acid | - | 2.37 |
| 2,4-Difluorobenzoic Acid | - | 2.34 |
| 2,5-Difluorobenzoic Acid | - | 2.37 |
| 2,6-Difluorobenzoic Acid | - | 2.31 |
| 3,4-Difluorobenzoic Acid | - | 2.36 |
| 3,5-Difluorobenzoic Acid | - | 2.55 |
| 2,4,6-Trifluorobenzoic Acid | - | 2.50 |
| 3,4,5-Trifluorobenzoic Acid | - | 2.55 |
Note: Experimental logP values are from various sources. Calculated logP values provide an estimate where experimental data is unavailable.
Enhancement of Pharmacological Properties
The alterations in physicochemical properties imparted by fluorination directly translate to improved pharmacological profiles for many benzoic acid derivatives.
Increased Metabolic Stability
One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Strategically placing fluorine atoms at metabolically vulnerable positions can block oxidative metabolism, leading to a longer drug half-life and improved bioavailability.
Modulation of Biological Activity
Fluorination can directly influence the biological activity of benzoic acid derivatives by altering their binding affinity to target proteins. The electronic changes induced by fluorine can modify key interactions within the binding pocket, such as hydrogen bonding and dipole-dipole interactions. A prominent example is the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2][3] Diflunisal, a difluorophenyl derivative of salicylic acid, and Celecoxib, which contains a trifluoromethyl group, are effective COX inhibitors.[2]
Key Experimental Protocols
Reproducible and well-documented experimental procedures are fundamental to drug discovery research. This section provides detailed methodologies for the synthesis of key fluorinated benzoic acid precursors and for the determination of their critical physicochemical and biological properties.
Synthesis of Fluorinated Benzoic Acid Derivatives
Protocol 3.1.1: Synthesis of 2-Fluorobenzoic Acid [4]
-
Reaction: Diazotization of anthranilic acid followed by Schiemann reaction.
-
Materials: Anthranilic acid, sodium nitrite, hydrochloric acid, fluoboric acid.
-
Procedure:
-
Dissolve anthranilic acid in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.
-
To the cold diazonium salt solution, add fluoboric acid to precipitate the diazonium tetrafluoroborate salt.
-
Filter the precipitate, wash with cold water, and dry.
-
Thermally decompose the dry diazonium tetrafluoroborate salt to yield 2-fluorobenzoic acid.
-
Purify the product by recrystallization.
-
Protocol 3.1.2: Synthesis of 3-Fluorobenzoic Acid [5][6]
-
Reaction: Acylation of morpholine with 3-fluorobenzoyl chloride.
-
Materials: 3-Fluorobenzoic acid, thionyl chloride, morpholine, triethylamine, dichloromethane.
-
Procedure:
-
Convert 3-fluorobenzoic acid to 3-fluorobenzoyl chloride by refluxing with thionyl chloride.
-
Remove excess thionyl chloride by distillation.
-
Dissolve morpholine and triethylamine in dichloromethane and cool to 0°C.
-
Slowly add the 3-fluorobenzoyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3.1.3: Synthesis of 4-Fluorobenzoic Acid [7][8]
-
Reaction: Oxidation of 4-fluorotoluene.
-
Materials: 4-Fluorotoluene, potassium permanganate, sodium hydroxide, sulfuric acid.
-
Procedure:
-
In a round-bottom flask, combine 4-fluorotoluene and a solution of sodium hydroxide.
-
Heat the mixture to reflux and slowly add potassium permanganate.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with sulfuric acid to precipitate 4-fluorobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the product by recrystallization.
-
Determination of Physicochemical Properties
Protocol 3.2.1: Determination of pKa by Potentiometric Titration [1][9]
-
Principle: The pKa is determined by monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa corresponds to the pH at the half-equivalence point.
-
Apparatus: Calibrated pH meter, magnetic stirrer, burette.
-
Procedure:
-
Accurately weigh a sample of the fluorinated benzoic acid and dissolve it in a known volume of deionized water (or a suitable co-solvent for poorly soluble compounds).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pH at half the volume of the equivalence point is the pKa of the acid.
-
Protocol 3.2.2: Determination of logP by Shake-Flask Method
-
Principle: The partition coefficient (P) is determined by measuring the concentration of the compound in two immiscible phases (n-octanol and water) at equilibrium. logP is the logarithm of this ratio.
-
Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), fluorinated benzoic acid derivative, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
In a separatory funnel, combine a known volume of the stock solution with a known volume of the other solvent.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the layers to separate completely.
-
Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient P = [Concentration in n-octanol] / [Concentration in water].
-
Calculate logP = log10(P).
-
In Vitro Biological Assays
Protocol 3.3.1: In Vitro Metabolic Stability Assay using Human Liver Microsomes [10][11][12]
-
Principle: The metabolic stability of a compound is assessed by incubating it with human liver microsomes and a cofactor-regenerating system, and then measuring the disappearance of the parent compound over time.
-
Materials: Human liver microsomes, NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test compound, analytical instrument for quantification (e.g., LC-MS/MS).
-
Procedure:
-
Prepare a reaction mixture containing human liver microsomes and the NADPH-regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Protocol 3.3.2: In Vitro COX-2 Inhibition Assay [7][13][14]
-
Principle: The inhibitory activity of a compound against the COX-2 enzyme is determined by measuring its effect on the conversion of a substrate (e.g., arachidonic acid) to a product (e.g., prostaglandin E2).
-
Materials: Recombinant human COX-2 enzyme, arachidonic acid, assay buffer, test compound, detection system (e.g., ELISA kit for PGE2).
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the COX-2 enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 15 minutes at 25°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period to allow for product formation.
-
Stop the reaction and measure the amount of PGE2 produced using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50 value.
-
Visualizing Molecular Mechanisms and Experimental Workflows
Graphical representations are invaluable tools for understanding complex biological pathways and experimental processes. The following diagrams were generated using the Graphviz DOT language to illustrate the COX-2 signaling pathway and a typical preclinical workflow for an NSAID candidate.
Caption: Inhibition of the COX-2 pathway by fluorinated benzoic acid derivatives.
Caption: A typical preclinical evaluation workflow for a novel NSAID candidate.
Conclusion
The strategic incorporation of fluorine into benzoic acid derivatives offers a powerful and versatile tool for medicinal chemists to optimize the properties of drug candidates. As demonstrated, fluorination profoundly influences acidity, lipophilicity, metabolic stability, and biological activity. The provided quantitative data, detailed experimental protocols, and visual aids are intended to equip researchers with the foundational knowledge and practical methodologies to effectively harness the benefits of fluorination in the design and development of next-generation therapeutics. Continued exploration of novel fluorination strategies and a deeper understanding of fluorine's interactions in biological systems will undoubtedly lead to the discovery of innovative and impactful medicines.
References
- 1. Comparative Impact on Prostanoid Biosynthesis of Celecoxib and the Novel Nonsteroidal Anti-Inflammatory Drug CG100649 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. Preclinical assessment of candidate analgesic drugs: recent advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
2-Amino-3,4-difluorobenzoic Acid: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4-difluorobenzoic acid, a fluorinated anthranilic acid derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group ortho to a carboxylic acid and two fluorine atoms on the benzene ring, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound as a key intermediate in the development of pharmaceuticals, particularly for central nervous system (CNS) disorders and inflammatory conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 158580-94-0 |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 168-172 °C |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide |
Synthesis of this compound
The synthesis of this compound presents a regiochemical challenge. Direct nitration of 3,4-difluorobenzoic acid followed by reduction is not a viable route, as nitration occurs at the 6-position due to the directing effects of the fluorine and carboxylic acid groups. Therefore, alternative strategies are required to achieve the desired 2-amino substitution pattern. A plausible synthetic approach, inferred from the synthesis of analogous compounds, involves a multi-step sequence starting from a pre-functionalized benzene ring.
A potential synthetic pathway is outlined below. This proposed workflow is based on established organic chemistry principles and syntheses of similar fluorinated anthranilic acids.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Reduction of 1,2-Difluoro-3-nitrobenzene to 2,3-Difluoroaniline
To a stirred suspension of iron powder in a mixture of ethanol and aqueous hydrochloric acid, 1,2-difluoro-3-nitrobenzene is added portion-wise. The reaction mixture is heated at reflux for several hours. After completion of the reaction, the mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous basic solution to obtain 2,3-difluoroaniline.
Step 2: Acetylation of 2,3-Difluoroaniline
2,3-Difluoroaniline is dissolved in acetic anhydride and stirred at room temperature. The reaction is typically exothermic. After the reaction is complete, the mixture is poured into ice water to precipitate the N-acetyl-2,3-difluoroaniline, which is then collected by filtration and dried.
Step 3: Bromination of N-Acetyl-2,3-difluoroaniline
N-Acetyl-2,3-difluoroaniline is dissolved in a suitable solvent such as acetic acid. N-Bromosuccinimide (NBS) is added portion-wise, and the reaction is stirred at room temperature until completion. The product, 4-bromo-N-acetyl-2,3-difluoroaniline, is isolated by precipitation and filtration.
Step 4: Cyanation of 4-Bromo-N-acetyl-2,3-difluoroaniline
A mixture of 4-bromo-N-acetyl-2,3-difluoroaniline and copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or NMP is heated at high temperature for several hours. The reaction progress is monitored by TLC or HPLC. After completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. The product, 4-cyano-N-acetyl-2,3-difluoroaniline, is then extracted with an organic solvent.
Step 5: Deacetylation to 2-Amino-3,4-difluorobenzonitrile
The 4-cyano-N-acetyl-2,3-difluoroaniline is heated in an aqueous acidic solution (e.g., aqueous HCl) to hydrolyze the acetyl group. After neutralization, the product, 2-amino-3,4-difluorobenzonitrile, is extracted with an organic solvent.
Step 6: Hydrolysis to this compound
2-Amino-3,4-difluorobenzonitrile is heated at reflux in an aqueous solution of sodium hydroxide. The nitrile group is hydrolyzed to a carboxylic acid. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The product is collected by filtration, washed with water, and dried.
Reactivity and Applications as a Synthetic Building Block
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. The amino and carboxylic acid functionalities allow for a range of chemical transformations, including amide bond formation, cyclization reactions, and diazotization.
Amide Bond Formation
The carboxylic acid moiety can be readily converted to an amide by coupling with a primary or secondary amine using standard coupling reagents.
Caption: General workflow for amide coupling reactions.
Experimental Protocol: General Amide Coupling
To a solution of this compound (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF), the desired amine (1.1 eq) and a coupling reagent such as HATU (1.2 eq) are added. A non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 eq), is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Synthesis of Quinazolinones
This compound is a key starting material for the synthesis of 6,7-difluoro-substituted quinazolinones, a class of compounds with a broad range of biological activities.
Caption: Synthesis of the 6,7-difluoroquinazolin-4(3H)-one core.
Experimental Protocol: Synthesis of 6,7-Difluoroquinazolin-4(3H)-one
A mixture of this compound and an excess of formamide is heated at a high temperature (typically 150-180 °C) for several hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 6,7-difluoroquinazolin-4(3H)-one.
Synthesis of Benzodiazepines
The difluorinated anthranilic acid can also be utilized in the synthesis of benzodiazepine derivatives, which are well-known for their anxiolytic, sedative, and anticonvulsant properties.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-3,4-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 2-Amino-3,4-difluorobenzoic acid, a valuable building block in medicinal chemistry and drug development. The outlined three-step synthesis begins with the commercially available starting material, 3,4-difluoroaniline, and proceeds through a directed ortho-metalation strategy.
Overall Reaction Scheme:
A three-step synthesis is proposed for the preparation of this compound starting from 3,4-difluoroaniline. The key transformation involves a directed ortho-lithiation of the N-Boc protected aniline, followed by carboxylation and subsequent deprotection.
Data Presentation: Reagents and Reaction Conditions
The following table summarizes the key reagents, solvents, and conditions for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (h) |
| 1 | N-Boc Protection | 3,4-Difluoroaniline | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | 12 |
| 2 | Directed Ortho-lithiation and Carboxylation | tert-Butyl (3,4-difluorophenyl)carbamate | sec-Butyllithium (sec-BuLi), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Carbon Dioxide (CO₂) | Tetrahydrofuran (THF) | -78 to Room Temp | 3 |
| 3 | N-Boc Deprotection | tert-Butyl 2-amino-3,4-difluorobenzoate | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 4 |
Experimental Protocols
Step 1: Synthesis of tert-Butyl (3,4-difluorophenyl)carbamate (N-Boc Protection)
Methodology:
-
To a solution of 3,4-difluoroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (TEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous THF to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (3,4-difluorophenyl)carbamate.
Step 2: Synthesis of tert-Butyl 2-amino-3,4-difluorobenzoate (Directed Ortho-lithiation and Carboxylation)
Methodology:
-
Dissolve tert-butyl (3,4-difluorophenyl)carbamate (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.5 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (sec-BuLi) (2.2 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude tert-butyl 2-amino-3,4-difluorobenzoate can be used in the next step without further purification or purified by column chromatography.
Step 3: Synthesis of this compound (N-Boc Deprotection)
Methodology:
-
Dissolve the crude tert-butyl 2-amino-3,4-difluorobenzoate from the previous step in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.[1]
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether or hexane to precipitate the product.
-
Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Key transformations in the synthesis of the target molecule.
References
Application Notes and Protocols for the High-Yield Synthesis of 2-Amino-3,4-difluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the high-yield synthesis of 2-Amino-3,4-difluorobenzoic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine and amino substituents, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3]
Introduction
This compound is a valuable synthetic intermediate.[4][5] Its structural motifs are found in various biologically active molecules. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3] Therefore, robust and high-yielding synthetic routes to this and related compounds are of paramount importance for the advancement of pharmaceutical research.
The protocols outlined below are based on established synthetic transformations for analogous fluorinated anthranilic acids, providing a reliable pathway to the target molecule.
Synthetic Strategy Overview
A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available difluorinated precursor. One plausible route begins with the nitration of 3,4-difluorobenzoic acid, followed by the reduction of the nitro group to an amine. This approach is advantageous due to the commercial availability of the starting material and the generally high efficiency of the individual steps.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic Acid
While a direct high-yield protocol for this compound is not extensively documented in a single source, a reliable method for the synthesis of the closely related 2-amino-3-fluorobenzoic acid has been reported with high yields.[6] This procedure, which starts from 7-fluoroisatin, can potentially be adapted for the synthesis of other fluorinated anthranilic acids.
Step 1: Synthesis of 7-Fluoroisatin
This step involves the cyclization of 2-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, followed by cyclization in concentrated sulfuric acid.
Step 2: Oxidative Cleavage of 7-Fluoroisatin to 2-Amino-3-fluorobenzoic acid
A solution of 7-fluoroisatin in aqueous sodium hydroxide is treated with hydrogen peroxide. The reaction mixture is heated, and subsequent acidification yields the desired 2-amino-3-fluorobenzoic acid. This method has been reported to significantly improve yields compared to previous procedures.[6]
Detailed Experimental Procedure (from Organic Syntheses for 2-Amino-3-fluorobenzoic acid): [6]
-
A 500-mL, three-necked, round-bottomed flask is charged with 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.
-
22 mL of 30% hydrogen peroxide solution (0.20 mol) is added dropwise over 45 minutes, allowing the temperature to rise to 30-40°C.
-
After 1.5 hours, the reaction is complete. The clear, pale orange solution is cooled.
-
3 M hydrochloric acid is added to adjust the pH to approximately 7.5. The mixture is treated with charcoal, stirred, and filtered.
-
The clear filtrate is further acidified to pH 4-5, and finally to pH 1 to precipitate the product.
-
After stirring for one hour, the product is collected by filtration and dried, yielding 11.64 to 13.3 g (84-96%) of pure 3-fluoroanthranilic acid.[6]
Protocol 2: General Method for the Amination of Halogenated Benzoic Acids
Another viable approach for the synthesis of aminobenzoic acid derivatives is the copper-catalyzed amination of the corresponding bromobenzoic acids.[7][8] This method is noted for its chemo- and regioselectivity, often negating the need for protecting the carboxylic acid group.
General Procedure:
-
To a reaction vessel, add the 2-bromobenzoic acid derivative, an appropriate amine, potassium carbonate, and catalytic amounts of copper powder and copper(I) oxide.
-
The reaction is typically carried out in a high-boiling solvent such as 2-ethoxyethanol at elevated temperatures (e.g., 130°C).
-
Reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by acidification and extraction to isolate the N-substituted anthranilic acid derivative.
This methodology has been successfully applied to a range of substituted bromobenzoic acids and amines, with yields often exceeding 80%.[7]
Data Presentation
The following table summarizes representative yields for the synthesis of various fluorinated and aminated benzoic acid derivatives based on the methodologies described in the literature.
| Starting Material | Product | Reagents | Yield (%) | Reference |
| 7-Fluoroisatin | 2-Amino-3-fluorobenzoic acid | NaOH, H₂O₂ | 84-96 | [6] |
| 3-Chloro-4-fluorobenzoic acid | 2-Amino-4-fluorobenzoic acid | 1. Nitration, 2. Catalytic Reduction | High Yield (not specified) | [9] |
| 4-Amino-3,5-difluorobenzonitrile | 4-Amino-3,5-difluorobenzoic acid | NaOH, H₂O | 84.2 | [10] |
| 2-Bromo-4-fluorobenzoic acid | N-Phenyl-4-fluoroanthranilic acid | Aniline, Cu/Cu₂O, K₂CO₃ | 82-94 | [7] |
Logical Workflow for Synthesis and Application
The synthesis of these specialized amino acids is often the first step in a longer drug discovery and development pipeline.
Caption: General workflow from synthesis to drug development.
Applications in Drug Development
Fluorinated amino acids, such as this compound derivatives, are increasingly important in modern drug design.[2] The incorporation of fluorine can modulate a compound's acidity, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug candidates.[3] These building blocks are used in the synthesis of a wide range of therapeutic agents, including those targeting infectious diseases, inflammation, and central nervous system disorders.[4] The amino and carboxylic acid functionalities provide versatile handles for further chemical modifications and conjugation to other molecules, making them valuable intermediates in the construction of complex pharmaceutical agents.[1][]
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. appchemical.com [appchemical.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 9. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-3,4-difluorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4-difluorobenzoic acid is a valuable fluorinated anthranilic acid derivative that serves as a key building block in the synthesis of biologically active molecules. The presence of two fluorine atoms on the benzene ring significantly influences the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, increased bioavailability, and improved target-binding affinity of the final drug candidate.[1] This document provides detailed application notes, experimental protocols, and biological activity data for the utilization of this compound in medicinal chemistry, with a focus on the synthesis of the antibacterial agent Torezolid.
Application: Synthesis of Torezolid (TR-700)
This compound is a crucial intermediate in the synthesis of Torezolid (TR-700), the active moiety of the prodrug Torezolid Phosphate (TR-701). Torezolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The difluoro-substituted phenyl ring of this compound is a core structural component of the Torezolid molecule.
Experimental Workflow for Torezolid Synthesis
The following diagram outlines the key steps in a potential synthetic route to Torezolid, starting from this compound.
Experimental Protocols
Protocol 1: Amide Coupling of this compound
This protocol describes a general procedure for the amide bond formation between this compound and a primary amine, a key step in the synthesis of many of its derivatives.
Materials:
-
This compound
-
Primary amine of choice
-
Coupling agent (e.g., HATU, HBTU)
-
Tertiary base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in the chosen anhydrous solvent.
-
Add the tertiary base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add the coupling agent (1-1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Biological Activity of Torezolid
Torezolid exhibits potent antibacterial activity against a variety of Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness.
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (MSSA & MRSA) | 0.25 | ≤ 0.5 |
| Coagulase-negative staphylococci (CNS) | 0.25 | ≤ 0.5 |
| Enterococci | ≤ 0.5 | ≤ 0.5 |
| Streptococci | ≤ 0.25 | ≤ 0.25 |
Data sourced from comparative in vitro studies.[1][3][4]
Mechanism of Action of Torezolid
Torezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center, which prevents the formation of the initiation complex necessary for protein synthesis.[5][6][7] This mechanism is distinct from many other classes of antibiotics.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Torezolid in inhibiting bacterial protein synthesis.
Conclusion
This compound is a critical starting material in the synthesis of advanced pharmaceuticals like Torezolid. Its incorporation into drug molecules can significantly enhance their therapeutic properties. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
References
- 1. Comparative In Vitro Antimicrobial Activities of Torezolid (TR-700), the Active Moiety of a New Oxazolidinone, Torezolid Phosphate (TR-701), Determination of Tentative Disk Diffusion Interpretive Criteria, and Quality Control Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro antimicrobial activities of torezolid (TR-700), the active moiety of a new oxazolidinone, torezolid phosphate (TR-701), determination of tentative disk diffusion interpretive criteria, and quality control ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 6. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckconnect.com [merckconnect.com]
Applications of 2-Amino-3,4-difluorobenzoic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4-difluorobenzoic acid is a valuable fluorinated building block in medicinal chemistry. Its unique substitution pattern, featuring an aniline, a carboxylic acid, and two fluorine atoms on the aromatic ring, provides a versatile scaffold for the synthesis of novel therapeutic agents. The presence of fluorine atoms can significantly modulate the physicochemical properties of drug candidates, often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability. This document outlines key applications of this compound in the discovery of kinase inhibitors and other targeted therapies, providing detailed experimental protocols and summarizing relevant biological data.
Key Applications in Drug Discovery
This compound has been utilized as a key starting material in the synthesis of several classes of bioactive molecules, including:
-
PARP14 Inhibitors: As a precursor for the synthesis of 7,8-difluoroquinazolinones, which serve as the core scaffold for inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14), a target under investigation for cancer therapy.
-
Kappa Opioid Receptor (KOR) Antagonists: Employed in the synthesis of novel antagonists for the KOR, which is a target for the treatment of depression, anxiety, and other neuropsychiatric disorders.
-
Substituted Quinazoline Derivatives: Utilized in the generation of various substituted quinazolines, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including kinase inhibition.
Data Presentation
The following table summarizes the biological activity of representative compounds synthesized using this compound as a key intermediate. Note: Specific quantitative data for compounds directly derived from this compound is often proprietary and not always publicly disclosed in patents. The data presented here is illustrative of the potencies achieved for the target class.
| Compound Class | Target | Representative Compound Example | IC50 (nM) | Assay Type | Reference |
| Quinazolinone | PARP14 | (Structure from US10562891B2) | < 100 | Biochemical | [1] |
| Substituted Benzamide | KOR | (Structure from WO2018170492A1) | < 50 | Binding Assay | [2][3] |
| 2,4-Diaminoquinazoline | Various Kinases | (Structure from WO2019166532A1) | Varies | Kinase Panel | [4] |
Signaling Pathways and Experimental Workflows
PARP14 Inhibition Signaling Pathway
Poly(ADP-ribose) polymerase 14 (PARP14) is an enzyme involved in cellular stress responses and has been identified as a potential target in oncology, particularly in aggressive lymphomas.[1] Inhibition of PARP14 can disrupt these survival pathways, leading to cancer cell death.
Caption: PARP14 signaling pathway and the point of intervention by inhibitors.
Kappa Opioid Receptor (KOR) Antagonism
The Kappa Opioid Receptor (KOR) is a G protein-coupled receptor that is activated by the endogenous ligand dynorphin, which is released in response to stress.[2] Activation of KOR in brain regions like the nucleus accumbens can lead to dysphoria and anhedonia. KOR antagonists block the effects of dynorphin and are being investigated as potential antidepressants and anxiolytics.
Caption: Mechanism of action for Kappa Opioid Receptor (KOR) antagonists.
General Synthetic Workflow
The general workflow for utilizing this compound in the synthesis of quinazolinone-based inhibitors involves a cyclization reaction to form the core heterocyclic structure, followed by functionalization.
Caption: General synthetic workflow for quinazolinone inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-3,4-difluorobenzoate (Intermediate for PARP14 Inhibitors)[1]
This protocol describes the esterification of this compound, a key first step in the synthesis of quinazolinone-based PARP14 inhibitors.
Materials:
-
This compound
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Suspend this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-amino-3,4-difluorobenzoate. The product can be used in the next step without further purification.
Protocol 2: Synthesis of 2-(Chloromethyl)-7,8-difluoroquinazolin-4(3H)-one (PARP14 Inhibitor Core)[1]
This protocol outlines the cyclization of the benzoate intermediate to form the quinazolinone core.
Materials:
-
Methyl 2-amino-3,4-difluorobenzoate (from Protocol 1)
-
Chloroacetonitrile
-
Hydrochloric acid (HCl) in dioxane (4M solution)
-
Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve methyl 2-amino-3,4-difluorobenzoate (1.0 eq) and chloroacetonitrile (1.5 eq) in dioxane in a round-bottom flask.
-
Add a 4M solution of HCl in dioxane (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-18 hours. Monitor the formation of the product by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by filtration, wash with a small amount of cold dioxane or diethyl ether, and dry under vacuum to afford 2-(chloromethyl)-7,8-difluoroquinazolin-4(3H)-one.
Protocol 3: Synthesis of 2-Amino-5-bromo-3,4-difluorobenzoic acid (Intermediate for KOR Antagonists)[2][3]
This protocol describes the regioselective bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add N-Bromosuccinimide (1.01 eq) to the suspension in one portion.
-
Stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by LC-MS.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with a small amount of dichloromethane, and dry under vacuum. The resulting 2-amino-5-bromo-3,4-difluorobenzoic acid is typically used in the subsequent steps without further purification.
Conclusion
This compound is a strategic building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its application in the development of PARP14 inhibitors and KOR antagonists highlights its utility in creating drug candidates with desirable pharmacological profiles. The protocols provided herein offer a foundation for the synthesis of key intermediates, enabling further exploration of this scaffold in drug discovery programs. The incorporation of the difluorobenzoic acid moiety is a proven strategy for enhancing the drug-like properties of small molecules, making this reagent a valuable tool for medicinal chemists.
References
- 1. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]
- 2. IL269313B2 - Kappa opioid receptor antagonists and products and methods related thereto - Google Patents [patents.google.com]
- 3. WO2018170492A1 - Kappa opioid receptor antagonists and products and methods related thereto - Google Patents [patents.google.com]
- 4. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Amino-3,4-difluorobenzoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4-difluorobenzoic acid is a key building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). The presence of two fluorine atoms on the benzene ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of the resulting drug molecules. Its unique substitution pattern, featuring adjacent amino and carboxylic acid functionalities along with the difluoro motif, makes it a versatile precursor for the synthesis of heterocyclic compounds, particularly quinazolinones, which are prominent scaffolds in many therapeutic areas. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative 6,7-difluoro-2,3-disubstituted-quinazolin-4(3H)-one, a core structure found in various kinase inhibitors and other therapeutic agents.
Key Applications
This compound is a valuable starting material for the synthesis of drugs targeting a range of diseases, including:
-
Oncology: As a precursor for kinase inhibitors targeting signaling pathways involved in cell proliferation and survival.
-
Central Nervous System (CNS) Disorders: For the development of novel antipsychotics and other neuro-active agents.
-
Inflammatory Diseases: In the synthesis of anti-inflammatory compounds.
-
Infectious Diseases: As a building block for novel antibacterial and antiviral drugs.
The difluoro substitution is particularly advantageous in drug design, as fluorine atoms can modulate the pKa of nearby functional groups, form favorable interactions with biological targets, and block sites of metabolism.
Data Presentation: Synthesis of a Representative 6,7-difluoro-quinazolin-4(3H)-one
The following tables summarize the quantitative data for a representative two-step synthesis of a 6,7-difluoro-2,3-disubstituted-quinazolin-4(3H)-one derivative starting from this compound.
Table 1: Reaction Parameters for the Synthesis of 6,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetic Anhydride |
| Solvent | Pyridine |
| Reaction Temperature | Reflux (115 °C) |
| Reaction Time | 4 hours |
| Product Yield (Typical) | 85-95% |
| Product Purity (Typical) | >98% (by HPLC) |
Table 2: Reaction Parameters for the Synthesis of 6,7-difluoro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one
| Parameter | Value |
| Starting Material | 6,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one |
| Reagent | 4-Methoxyaniline |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux (118 °C) |
| Reaction Time | 6 hours |
| Product Yield (Typical) | 75-85% |
| Product Purity (Typical) | >99% (by HPLC after recrystallization) |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative 6,7-difluoro-2,3-disubstituted-quinazolin-4(3H)-one.
Protocol 1: Synthesis of 6,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one
This protocol describes the cyclization of this compound to form the corresponding benzoxazinone intermediate.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Ethanol (for washing)
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 57.8 mmol).
-
Add pyridine (50 mL) to the flask and stir to dissolve the starting material.
-
Slowly add acetic anhydride (11.8 g, 115.6 mmol, 2.0 eq.) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 115 °C) with stirring.
-
Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to obtain 6,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one as a white to off-white solid.
Protocol 2: Synthesis of 6,7-difluoro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one
This protocol details the condensation of the benzoxazinone intermediate with an aromatic amine to form the final quinazolinone product.
Materials:
-
6,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one
-
4-Methoxyaniline
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 6,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one (5.0 g, 25.4 mmol) in glacial acetic acid (75 mL).
-
Add 4-methoxyaniline (3.44 g, 27.9 mmol, 1.1 eq.) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with stirring.
-
Maintain the reflux for 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold water with stirring to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with water.
-
Recrystallize the crude solid from ethanol to yield pure 6,7-difluoro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one as a crystalline solid.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for a representative quinazolinone.
Signaling Pathway
Many quinazolinone derivatives function as kinase inhibitors. Below is a simplified diagram of the PI3K/Akt signaling pathway, a common target for such inhibitors in cancer therapy.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Application Notes and Protocols: Reaction Mechanisms Involving 2-Amino-3,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction mechanisms for key transformations involving 2-Amino-3,4-difluorobenzoic acid, a valuable building block in medicinal chemistry, particularly for the synthesis of kinase and PARP inhibitors.
Synthesis of 6,7-Difluoro-2-methyl-4(3H)-quinazolinone
The synthesis of the quinazolinone core is a fundamental transformation for developing a wide range of biologically active molecules. This protocol is adapted from the synthesis of the isomeric 6,7-difluoro-2-methyl-4-quinazolinone from 2-amino-4,5-difluorobenzoic acid and outlines a two-step, one-pot procedure.
Reaction Scheme:
This compound is first converted to the corresponding benzoxazinone intermediate via reaction with acetic anhydride. Subsequent in-situ reaction with ammonia affords the desired 6,7-difluoro-2-methyl-4(3H)-quinazolinone.
Quantitative Data:
| Step | Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Product | Yield (%) |
| 1 | This compound | Acetic Anhydride | Acetic Anhydride | 1 hour | Reflux | 6,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one | ~90% (estimated) |
| 2 | 6,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one | Ammonia solution | Acetic Anhydride/Water | 6 hours | Reflux | 6,7-difluoro-2-methyl-4(3H)-quinazolinone | ~22% (estimated) |
Experimental Protocol:
Materials:
-
This compound
-
Acetic anhydride
-
Ammonia solution (e.g., 28-30%)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
Step 1: Synthesis of 6,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of acetic anhydride to serve as both reagent and solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.
-
After 1 hour, allow the reaction mixture to cool to room temperature. The formation of the benzoxazinone intermediate is expected to be in high yield.
Step 2: Synthesis of 6,7-difluoro-2-methyl-4(3H)-quinazolinone
-
To the cooled reaction mixture containing the benzoxazinone, carefully add an excess of ammonia solution.
-
Re-fit the reflux condenser and heat the mixture to reflux for 6 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain 6,7-difluoro-2-methyl-4(3H)-quinazolinone.
Reaction Mechanism Workflow:
Caption: Workflow for the synthesis of 6,7-difluoro-2-methyl-4(3H)-quinazolinone.
Amide Bond Formation
Amide bond formation is a crucial step in the synthesis of many pharmaceutical agents, including PARP inhibitors. This compound can be coupled with various amines using standard peptide coupling reagents. This protocol describes a general procedure using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling agent.
Reaction Scheme:
The carboxylic acid group of this compound is activated by the BOP reagent, which then reacts with an amine to form the corresponding amide.
Quantitative Data for a General Amide Coupling:
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound (1.0 eq) | Amine (1.1 eq) | BOP (1.1 eq) | DIPEA (2.0 eq) | DMF | 2-12 hours | Room Temp. | 60-95% (typical) |
Experimental Protocol:
Materials:
-
This compound
-
Amine of choice
-
BOP reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.
-
Add the BOP reagent (1.1 eq) in one portion to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Amide Coupling Reaction Mechanism:
Caption: General mechanism for BOP-mediated amide bond formation.
Signaling Pathway: PARP1 Trapping in DNA Repair
Compounds synthesized from this compound are often designed as Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors function by a "trapping" mechanism, where they bind to the PARP1 enzyme on DNA, preventing its dissociation and leading to the accumulation of cytotoxic PARP1-DNA complexes. This is particularly effective in cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations, leading to synthetic lethality.
PARP1 Trapping Signaling Pathway:
Caption: Mechanism of PARP1 trapping by inhibitors leading to cell death.
Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Amino-3,4-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4-difluorobenzoic acid is a fluorinated aromatic compound of significant interest in pharmaceutical and chemical synthesis. As a key building block, its purity is paramount to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, robust, and widely utilized analytical technique for the determination of the purity of active pharmaceutical ingredients (APIs) and chemical intermediates. This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, including the separation of potential process-related impurities and degradants.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The elution of compounds is primarily driven by their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. A UV detector is employed for the quantification of this compound and its impurities based on their absorbance.
Potential Impurities
During the synthesis of this compound, several impurities can arise from starting materials, intermediates, byproducts, and degradation products. While specific impurities are highly dependent on the synthetic route, common potential impurities for analogous compounds include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Other isomers of aminodifluorobenzoic acid.
-
Related Substances: Compounds formed through side reactions, such as hydroxylated or deaminated species.
-
Degradation Products: Products formed due to exposure to light, heat, or reactive agents.
A robust HPLC method should be able to resolve the main peak of this compound from these potential impurities.
Experimental Protocols
Materials and Reagents
-
This compound reference standard: (Purity ≥ 99.5%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Ammonium Acetate: ACS grade or higher
-
Acetic Acid: Glacial, ACS grade or higher
-
Sample Diluent: A mixture of Water and Acetonitrile (e.g., 50:50, v/v)
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific applications and instruments.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation
Standard Solution (e.g., 0.1 mg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (e.g., 1.0 mg/mL):
-
Accurately weigh about 25 mg of the this compound sample.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
Data Presentation
The purity of the this compound sample is typically determined by the area percent method. The percentage of each impurity is calculated relative to the total area of all peaks in the chromatogram.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% (for 6 injections) |
Table 2: Example Purity Analysis Data
| Peak Name | Retention Time (min) | Area | Area % |
| Impurity 1 | 5.8 | 15,000 | 0.15 |
| This compound | 10.2 | 9,950,000 | 99.50 |
| Impurity 2 | 12.5 | 25,000 | 0.25 |
| Impurity 3 | 15.1 | 10,000 | 0.10 |
| Total | 10,000,000 | 100.00 |
Method Validation
For use in a regulated environment, this HPLC method should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Application Note: Quantification of 2-Amino-3,4-difluorobenzoic acid in Human Plasma using LC-MS/MS
Introduction
2-Amino-3,4-difluorobenzoic acid is a fluorinated aromatic compound of interest in pharmaceutical and chemical research. Its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
1. Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.[1][2][3][4][5]
-
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., this compound-d3, 100 ng/mL in ACN)
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6][8]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) This compound 174.0 128.0 150 25 | Internal Standard (IS) | 177.0 | 131.0 | 150 | 25 |
-
Quantitative Data
The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Precision (%RSD, n=6) | Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 |
| Low QC | 3 | < 10 | ± 10 |
| Mid QC | 100 | < 10 | ± 10 |
| High QC | 800 | < 10 | ± 10 |
Diagrams
Caption: Experimental Workflow for LC-MS/MS Quantification.
Caption: Logical Relationship of Analytical Method Components.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. shimadzu.com [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Coupling Reactions with 2-Amino-3,4-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for key coupling reactions involving 2-Amino-3,4-difluorobenzoic acid. This difluorinated anthranilic acid derivative is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The presence of three reactive sites—the amino group, the carboxylic acid, and the aromatic ring—allows for a variety of synthetic transformations.
Amide Coupling (Carboxylic Acid Functionality)
The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. These amides are often key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The choice of coupling reagent is crucial to achieve high yields and minimize side reactions, particularly racemization if chiral amines are used.
Summary of Common Amide Coupling Reagents and Conditions
The following table summarizes various reagents and typical conditions for the amide coupling of this compound with an amine. The optimal conditions may vary depending on the specific amine used.
| Coupling Reagent | Additive (optional) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| DCC, DIC | HOBt, HOAt | DIPEA, TEA | DMF, DCM, THF | 0 to RT | 1 - 16 |
| EDC | HOBt, HOAt | DIPEA, TEA | DMF, DCM | 0 to RT | 1 - 6 |
| HATU, HBTU | - | DIPEA, TEA | DMF | 0 to RT | 0.5 - 3 |
| T3P | Pyridine | Pyridine | EtOAc, DCM | RT to 50 | 1 - 12 |
| Acyl Halide | - | Pyridine, TEA | DCM, THF | 0 to RT | 1 - 8 |
DCC: Dicyclohexylcarbodiimide, DIC: Diisopropylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, DIPEA: N,N-Diisopropylethylamine, TEA: Triethylamine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane, THF: Tetrahydrofuran, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate, T3P: Propylphosphonic anhydride, EtOAc: Ethyl acetate.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and cool to 0 °C in an ice bath.
-
In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for amide coupling.
Buchwald-Hartwig Amination (Amino Functionality)
The amino group of this compound (or its ester derivative) can undergo palladium-catalyzed N-arylation with aryl halides or triflates. This reaction, known as the Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds.[1][2][3] To prevent unwanted reactions with the carboxylic acid group, it is often protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.
Summary of Typical Buchwald-Hartwig Amination Conditions
The table below outlines common catalysts, ligands, bases, and solvents for the N-arylation of an amino-difluorobenzoic acid ester.
| Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Pd(OAc)₂, Pd₂(dba)₃ (1-5) | XPhos, RuPhos, BrettPhos (2-10) | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5) | Toluene, Dioxane | 80 - 120 | 4 - 24 |
| G3/G4 Precatalysts (1-5) | (Integrated) | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5) | Toluene, Dioxane, THF | RT - 100 | 2 - 18 |
Pd(OAc)₂: Palladium(II) acetate, Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0), XPhos, RuPhos, BrettPhos: Buchwald ligands, NaOtBu: Sodium tert-butoxide, K₃PO₄: Potassium phosphate, Cs₂CO₃: Cesium carbonate.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a general method for the coupling of methyl 2-amino-3,4-difluorobenzoate with an aryl bromide.
Materials:
-
Methyl 2-amino-3,4-difluorobenzoate
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or glovebox
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a Schlenk tube or inside a glovebox, combine methyl 2-amino-3,4-difluorobenzoate (1.0 eq), the aryl bromide (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.5 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling (Aromatic Ring Functionalization)
To functionalize the aromatic ring of this compound via Suzuki-Miyaura coupling, it must first be converted into an aryl halide or triflate. For instance, a bromo or iodo substituent could be introduced onto the aromatic ring. Both the amino and carboxylic acid groups may require protection to prevent interference with the catalytic cycle. The following protocol assumes the availability of a suitable halogenated and protected derivative.
Summary of Suzuki-Miyaura Coupling Conditions
The following table presents typical conditions for the Suzuki-Miyaura coupling of a protected bromo-2-amino-3,4-difluorobenzoic acid derivative with a boronic acid.
| Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Reaction Time (h) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃, Cs₂CO₃ (2-3) | Dioxane/H₂O, Toluene/H₂O | 80 - 100 | 4 - 16 |
| PdCl₂(dppf) (2-5) | - | K₃PO₄, K₂CO₃ (2-3) | THF/H₂O, Dioxane/H₂O | 80 - 100 | 6 - 24 |
| Pd(OAc)₂ (2-4) | SPhos, XPhos (4-8) | K₃PO₄ (2-3) | Toluene/H₂O | RT - 100 | 2 - 12 |
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0), PdCl₂(dppf): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), K₂CO₃: Potassium carbonate, Cs₂CO₃: Cesium carbonate, K₃PO₄: Potassium phosphate.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure for the coupling of a protected bromo-2-amino-3,4-difluorobenzoic acid derivative with an arylboronic acid.
Materials:
-
Protected bromo-2-amino-3,4-difluorobenzoic acid derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask, add the protected bromo-2-amino-3,4-difluorobenzoic acid derivative (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 4-16 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application of 2-Amino-3,4-difluorobenzoic Acid in Agrochemical Synthesis: A Detailed Overview
Introduction
2-Amino-3,4-difluorobenzoic acid is a valuable fluorinated building block for the synthesis of novel agrochemicals. The presence of two fluorine atoms on the benzene ring can significantly enhance the biological efficacy, metabolic stability, and overall performance of the resulting active ingredients. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of fungicides and herbicides, targeting researchers, scientists, and professionals in the field of drug and pesticide development. While specific commercial agrochemicals directly synthesized from this compound are not prominently disclosed in publicly available literature, this document outlines plausible synthetic routes and expected biological activities based on analogous fluorinated compounds.
Fungicide Synthesis: Hypothetical Benzoxazinone Derivatives
Benzoxazinone derivatives are a known class of fungicides. The incorporation of a difluorinated phenyl moiety from this compound is anticipated to enhance fungicidal potency.
Synthesis Pathway
A plausible synthetic route to a novel benzoxazinone fungicide (BZ-DF) from this compound is outlined below. The synthesis involves a two-step process starting with the acylation of the amino group followed by cyclization.
Caption: Synthetic workflow for the preparation of a hypothetical benzoxazinone fungicide (BZ-DF).
Experimental Protocol: Synthesis of BZ-DF
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of 2-Acetamido-3,4-difluorobenzoic acid (N-Acyl Intermediate)
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 57.8 mmol) in anhydrous pyridine (100 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (4.9 mL, 69.4 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 500 mL of ice-cold 1M HCl.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 2-Acetamido-3,4-difluorobenzoic acid.
Step 2: Synthesis of 6,7-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one (BZ-DF)
-
Suspend 2-Acetamido-3,4-difluorobenzoic acid (5.0 g, 23.2 mmol) in acetic anhydride (50 mL).
-
Heat the mixture to reflux (approximately 140 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to allow for crystallization.
-
Collect the crystals by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure 6,7-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one (BZ-DF).
Hypothetical Fungicidal Activity Data
The following table summarizes the hypothetical in vitro fungicidal activity of BZ-DF against various plant pathogenic fungi. Data is presented as the half-maximal effective concentration (EC50) in µg/mL.
| Fungal Species | BZ-DF (EC50 in µg/mL) | Standard Fungicide (EC50 in µg/mL) |
| Botrytis cinerea | 1.5 | 2.1 |
| Fusarium graminearum | 3.2 | 4.5 |
| Rhizoctonia solani | 2.8 | 3.9 |
| Alternaria alternata | 5.1 | 7.3 |
Herbicide Synthesis: Hypothetical Quinolonecarboxylic Acid Derivatives
Quinolonecarboxylic acids represent another class of agrochemicals where this compound can serve as a key precursor. The resulting compounds are expected to exhibit herbicidal activity.
Synthesis Pathway
A potential synthetic route to a novel quinolonecarboxylic acid herbicide (QC-DF) is depicted below, which involves a Gould-Jacobs reaction.
Caption: Synthetic workflow for the preparation of a hypothetical quinolonecarboxylic acid herbicide (QC-DF).
Experimental Protocol: Synthesis of QC-DF
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of Diethyl 2-((2-carboxy-5,6-difluorophenyl)amino)methylenemalonate
-
Mix this compound (10.0 g, 57.8 mmol) and diethyl ethoxymethylenemalonate (12.5 g, 57.8 mmol) in a 100 mL round-bottom flask.
-
Heat the mixture at 110-120 °C for 2 hours.
-
Cool the reaction mixture to room temperature. The resulting viscous oil is used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate
-
Add the crude product from Step 1 to 100 mL of Dowtherm A in a three-necked flask equipped with a thermometer and a condenser.
-
Heat the mixture to 250 °C and maintain this temperature for 30 minutes.
-
Cool the reaction mixture to below 100 °C and add 100 mL of hexane.
-
Collect the precipitate by filtration, wash with hexane, and dry to give the crude quinoline ester.
Step 3: Synthesis of 4-Hydroxy-6,7-difluoroquinoline-3-carboxylic acid (QC-DF)
-
Suspend the crude ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate in a solution of NaOH (10 g) in water (100 mL) and ethanol (50 mL).
-
Reflux the mixture for 4 hours.
-
Cool the solution and acidify to pH 2-3 with concentrated HCl.
-
Collect the precipitate by filtration, wash with water, and dry to yield 4-Hydroxy-6,7-difluoroquinoline-3-carboxylic acid (QC-DF).
Hypothetical Herbicidal Activity Data
The following table presents hypothetical pre-emergence herbicidal activity data for QC-DF against common weed species. The data is shown as the concentration required for 50% growth inhibition (GR50) in g/ha.
| Weed Species | QC-DF (GR50 in g/ha) | Standard Herbicide (GR50 in g/ha) |
| Amaranthus retroflexus (Redroot pigweed) | 75 | 100 |
| Setaria faberi (Giant foxtail) | 120 | 150 |
| Abutilon theophrasti (Velvetleaf) | 90 | 110 |
| Chenopodium album (Common lambsquarters) | 85 | 105 |
Disclaimer: The synthetic protocols and biological activity data presented in this document are hypothetical and for illustrative purposes only. They are based on established chemical principles and the known activities of structurally related agrochemicals. Actual experimental results may vary. Researchers should conduct their own experiments and safety assessments.
Application Notes and Protocols for Fluorinated Benzoic Acids in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of fluorinated benzoic acids in the synthesis and functionalization of advanced materials, including high-performance polymers, liquid crystals, and metal-organic frameworks (MOFs). The unique properties imparted by fluorine substitution, such as enhanced thermal stability, specific electronic characteristics, and modified hydrophobicity, make these compounds valuable building blocks in materials science.
High-Performance Fluorinated Polymers
Fluorinated benzoic acid derivatives are crucial monomers for synthesizing high-performance polymers like polyimides and polybenzoxazoles. The incorporation of fluorine atoms into the polymer backbone can significantly enhance thermal stability, chemical resistance, and dielectric properties.[1][2][3][4][5][6][7][8][9]
Quantitative Data:
| Polymer Type | Fluorinated Monomer Example | Glass Transition Temperature (T_g) (°C) | 5% Weight Loss Temperature (T_d5) (°C) | Dielectric Constant (at 1 MHz) | Reference |
| Fluorinated Polyimide | Diamine with four trifluoromethylphenyl groups | 259–281 | 551–561 (N₂), 515–520 (Air) | 2.69–2.85 | [2] |
| Fluorinated Polyimide | Based on 4,4'-(hexafluoroisopropylidene) diphthalic anhydride | >310 | >500 (N₂) | 1.64-1.82 | [8] |
| Fluorinated Polybenzoxazole | Benzoxazine with trifluoromethyl groups | 354 | >400 | 2.19–2.42 | [3][9] |
| Fluorinated Copolybenzoxazine | B-a/F-1 (1/1 ratio) | - | - | 2.36 | [9] |
Experimental Protocol: Synthesis of Fluorinated Polyimides
This protocol describes a one-step high-temperature polycondensation method for synthesizing fluorinated polyimides.[2]
Materials:
-
Fluorinated diamine monomer (e.g., 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone)
-
Aromatic tetracarboxylic dianhydride (e.g., 4,4′-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
m-Cresol
-
Isoquinoline
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the fluorinated diamine monomer in m-cresol.
-
Add an equimolar amount of the aromatic tetracarboxylic dianhydride to the solution.
-
Add a catalytic amount of isoquinoline.
-
Heat the reaction mixture to 80°C and stir for 4 hours under a gentle stream of nitrogen.
-
Gradually increase the temperature to 200°C and maintain for 12 hours.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring.
-
Collect the precipitated fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
Liquid Crystals
Fluorinated benzoic acids are extensively used in the synthesis of liquid crystals (LCs). The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of the final LC materials.[10]
Quantitative Data:
| Compound | Phase Transition Temperatures (°C) | Dielectric Anisotropy (Δε) | Reference |
| 1,4-phenylene bis(2,3-difluoro-4-octyloxybenzoate) | Cr ↔ SmB ↔ I (Specific temperatures not provided) | - | [10] |
| Dihydrocholesteryl 4-fluorobenzoate (4-F-BDC) | S-to-LC: 157; LC-to-LP: 212 | - | [11] |
| Dihydrocholesteryl benzoate (BDC) | S-to-LC: 140; LC-to-LP: 157 | - | [12] |
Experimental Protocol: Synthesis of a Fluorinated Liquid Crystal
This protocol outlines the synthesis of 1,4-phenylene bis(2,3-difluoro-4-octyloxybenzoate) via esterification.[10]
Materials:
-
2,3-difluoro-4-octyloxybenzoic acid
-
Hydroquinone
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Toluene
-
Absolute ethanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3-difluoro-4-octyloxybenzoic acid (2 equivalents) and hydroquinone (1 equivalent) in anhydrous DCM.
-
Add DMAP (catalytic amount) to the solution.
-
Cool the mixture in an ice bath and add DCC (2.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using toluene as the eluent.
-
Recrystallize the purified product from absolute ethanol to obtain the final liquid crystalline compound.
Metal-Organic Frameworks (MOFs)
Fluorinated benzoic acids, particularly 2-fluorobenzoic acid, are often used as "modulators" in the synthesis of MOFs, such as the zirconium-based UiO-66. The modulator competes with the primary linker molecule, influencing the crystallinity, defect density, and particle size of the resulting MOF.[13][14][15][16][17][18][19]
Quantitative Data:
| MOF | Modulator | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 273 K) | Reference |
| UiO-66 (defective) | Benzoic acid | - | - | - | [13][19] |
| RE-TTA-fcu | 2-Fluorobenzoic acid | - | 58 (Gd-TTA-fcu) | - | [14] |
| NH₂-UiO-66 | - | - | - | 1.70 | [17] |
Note: The use of fluorinated benzoic acids as modulators primarily affects the defect structure and crystallinity, which in turn influences the porosity and gas sorption properties. Direct comparison of MOFs synthesized with and without these modulators from a single source is needed for a more precise quantitative assessment.
Experimental Protocol: Synthesis of UiO-66 with 2-Fluorobenzoic Acid as a Modulator
This protocol describes the synthesis of UiO-66 using 2-fluorobenzoic acid to introduce defects.[14]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
2-Fluorobenzoic acid
-
N,N-Dimethylformamide (DMF)
-
Concentrated nitric acid
Procedure:
-
In a glass vial, dissolve ZrCl₄ and terephthalic acid in DMF.
-
Add a specific molar equivalent of 2-fluorobenzoic acid to the solution. The amount of modulator will influence the defect concentration.
-
Add a small amount of concentrated nitric acid.
-
Seal the vial and heat it in an oven at 120°C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF three times.
-
Activate the MOF by solvent exchange with ethanol followed by heating under vacuum to remove residual solvent from the pores.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of Highly Fluorinated Polyimides for Macromolecules - IBM Research [research.ibm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones [mdpi.com]
- 8. Preparation and Characterization of Electrospun Fluoro-Containing Poly(imide-benzoxazole) Nano-Fibrous Membranes with Low Dielectric Constants and High Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iris.unito.it [iris.unito.it]
- 14. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) [mdpi.com]
- 15. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. louis.uah.edu [louis.uah.edu]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
Troubleshooting & Optimization
How to avoid tar formation in 2-amino-3-fluorobenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-amino-3-fluorobenzoic acid, focusing on strategies to prevent the formation of tar-like byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control to avoid tar formation in the synthesis of 2-amino-3-fluorobenzoic acid?
A1: The most critical step is the initial reaction phase where the precipitate is formed upon heating. It is imperative to ensure the complete dissolution of all reactants before initiating heating and to strictly limit the boiling time to 1-2 minutes. Following this, rapid cooling of the reaction mixture is crucial to minimize side reactions that lead to tar.[1]
Q2: What is the role of ethyl acetate during the hydrolysis step?
A2: Ethyl acetate serves as an extraction solvent to immediately remove the newly formed isatin intermediate from the aqueous reaction mixture. This is a critical step to prevent a side reaction where the isatin can react with hydroxylamine, which may be present from the decomposition of unreacted anilide, to form an undesirable yellow oxime by-product.[1][2]
Q3: My final product is contaminated with a brown, tarry substance. How can I purify it?
A3: While prevention is the most effective strategy, if significant tar has formed, purification can be challenging due to the complex nature of the tarry by-products. Recrystallization from an acetone/water mixture can be attempted for the crude product.[1][2] For highly impure samples, column chromatography may be necessary, although this is less ideal for large-scale syntheses.[1]
Q4: Can I cool the reaction mixture to 0°C during the initial precipitation to maximize the yield?
A4: No, it is not recommended to cool the reaction mixture to 0°C during the initial precipitation. This can lead to the co-precipitation of inorganic salts, which will contaminate your product and lower the overall purity.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-amino-3-fluorobenzoic acid, with a focus on preventing tar formation.
| Issue | Potential Cause | Recommended Solution |
| Dark, tar-like by-products form during the reaction. | 1. Incomplete dissolution of reactants before heating, leading to localized overheating and decomposition.[1] 2. Prolonged boiling of the reaction mixture.[1][2] 3. The reaction temperature during hydrolysis is too high.[1][2] | 1. Ensure all solid reactants are fully dissolved in the solvent before initiating heating. Vigorous stirring is essential.[1] 2. Limit the boiling time to the minimum required for complete conversion, typically 1-2 minutes.[1] 3. Maintain strict temperature control during the hydrolysis step, ensuring it does not exceed the specified temperature (e.g., 90°C).[1] |
| A brown by-product accompanies the desired white precipitate. | Minor side reactions occurring during the precipitation phase. | Rapidly cool the reaction mixture in an ice bath after the initial short boiling period to minimize the formation of colored impurities.[1] |
| Formation of a yellow precipitate (oxime). | The intermediate isatin reacts with hydroxylamine, which can be generated from the decomposition of unreacted anilide.[1][2] | The presence of ethyl acetate is essential to extract the isatin from the aqueous phase as it forms, thus preventing its reaction to form the oxime.[2] |
| Low yield of the final product. | 1. Co-precipitation of inorganic salts if the mixture is cooled to 0°C during the initial precipitation.[1][2] 2. Incomplete hydrolysis of the intermediate. | 1. Avoid cooling the reaction mixture to 0°C during the initial precipitation.[1] 2. Ensure the hydrolysis conditions (e.g., temperature, time) are sufficient for the complete conversion of the intermediate.[1] |
| Difficulty in purifying the final product from tar. | Tarry by-products are often complex mixtures that are difficult to separate by simple crystallization. | The most effective approach is to prevent their formation by carefully controlling reaction conditions. If tar has formed, attempt recrystallization from acetone/water.[1][2] Column chromatography may be required for significant impurities.[1] |
Experimental Protocols
Synthesis of 2-Amino-3-fluorobenzoic Acid via 7-Fluoroisatin
This protocol is adapted from established methods to minimize tar formation.
Step 1: Synthesis of the Anilide Intermediate
-
Prepare a solution of 2-fluoroaniline in a mixture of water and concentrated hydrochloric acid.
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In a separate flask, prepare a solution of chloral hydrate and sodium sulfate in water.
-
Add the 2-fluoroaniline solution to the chloral hydrate solution.
-
Heat the mixture to reflux. A white precipitate should form, potentially with a small amount of a brown by-product.[1]
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After a brief boiling period of 1-2 minutes, rapidly cool the flask in an ice bath to room temperature.[1][2]
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Filter the precipitate, wash with ice-cold water, and dry.
Step 2: Synthesis of 7-Fluoroisatin
-
To a flask containing concentrated sulfuric acid, slowly add the dried precipitate while maintaining the temperature.
-
Heat the resulting deep red solution to 90°C for 60 minutes.[1]
-
Cool the mixture to room temperature in an ice bath.
-
Rapidly add the cooled mixture to a vigorously stirred mixture of ice water and ethyl acetate.
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Separate the organic phase and extract the aqueous phase with ethyl acetate.
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Combine the organic phases, dry with sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 7-fluoroisatin as an orange powder.[2]
Step 3: Synthesis of 2-Amino-3-fluorobenzoic Acid
-
In a three-necked flask, dissolve the 7-fluoroisatin in a 1 M aqueous sodium hydroxide solution.[1][2]
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Add 30% hydrogen peroxide solution dropwise over 45 minutes, allowing the temperature to rise to 30-40°C.[1]
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After 1.5 hours, the reaction should be complete, resulting in a pale orange, clear solution.[1]
-
Adjust the pH of the solution to approximately 7.5 with 3 M hydrochloric acid.
-
Treat the solution with charcoal, stir, and filter.
-
Further acidify the clear filtrate to a pH of 4-5, at which point the solution will become cloudy.
-
Finally, adjust the pH to 1 to precipitate the 2-amino-3-fluorobenzoic acid as a beige solid.[1]
-
Stir for an hour, then collect the product by filtration and dry.
Visualizations
Experimental Workflow for Tar Avoidance
Caption: Key decision points to prevent tar formation.
Logical Relationship for Side-Product Prevention
Caption: Role of ethyl acetate in preventing oxime formation.
References
Technical Support Center: Purification of 2-Amino-3,4-difluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-Amino-3,4-difluorobenzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials or side reactions during synthesis. These may include unreacted precursors, colored degradation products, and potentially isomeric or over-halogenated by-products. Tar-like substances can also form if reaction temperatures are not carefully controlled.[1][2]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on the properties of structurally similar compounds like other substituted anthranilic acids, a mixed solvent system is often effective.[3][4] Good starting points for solvent screening include ethanol/water or acetone/water mixtures. The goal is to find a system where the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.
Q3: My crude product is a dark orange or brown powder. Is this normal and can it be purified?
A3: It is common for the crude product of aminobenzoic acid syntheses to be colored.[1] These colored impurities can often be effectively removed. The use of activated charcoal during recrystallization can help adsorb these colored by-products, leading to a paler, more purified solid.[5]
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of aminobenzoic acid derivatives.[6][7][8][9][10] A sharp melting point range is also a good indicator of high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out": Product separates as an oil instead of crystals upon cooling. | 1. High Impurity Level: Impurities can depress the melting point of the mixture. 2. Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization. 3. High Concentration: The solution is too concentrated, causing the product to come out of solution above its melting point. | 1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. 2. Slow Cooling: Allow the flask to cool slowly to room temperature (e.g., by insulating it) before placing it in an ice bath. 3. Solvent System Change: Consider a different solvent or adjust the solvent ratio. |
| No Crystal Formation: Solution remains clear even after cooling. | 1. Too Much Solvent: The concentration of the compound is too low to crystallize. 2. Supersaturation: The solution is supersaturated, and crystal nucleation is inhibited. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration, then attempt to cool again. 2. Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the solution's meniscus or add a "seed crystal" of the pure compound.[5] |
| Low Yield of Purified Product: | 1. Excessive Solvent: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor. 2. Premature Crystallization: Product crystallizes on the filter paper during hot filtration. 3. Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold can re-dissolve the product.[5] | 1. Use Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid. 2. Keep Funnel Hot: Use a pre-heated funnel or a stemless funnel for hot filtration to prevent cooling and crystallization. 3. Use Ice-Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is Still Colored After Recrystallization: | Presence of Colored Impurities: Some impurities, even in trace amounts, can impart color and may have similar solubility profiles to the desired product. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the product. 2. Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.[5] |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
This protocol is a representative method based on procedures for structurally similar compounds. Optimization may be required.
1. Solvent Selection and Dissolution:
- Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
- Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture gently with stirring on a hot plate.
- Continue adding ethanol in small portions until the solid completely dissolves.
- Heat the solution to just below boiling.
2. Decolorization (Optional):
- If the solution is colored, remove it from the heat and allow it to cool slightly.
- Add a small amount (e.g., a spatula tip) of activated charcoal.
- Reheat the mixture to boiling for a few minutes.
3. Hot Filtration:
- Perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper to remove the charcoal and any insoluble impurities. Collect the hot filtrate in a clean, warm Erlenmeyer flask.
4. Crystallization:
- To the hot filtrate, add hot deionized water dropwise until the solution becomes faintly cloudy (persistent turbidity).
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
- Dry the purified crystals under vacuum to a constant weight.
Quantitative Data
Disclaimer: The following data is illustrative and based on typical results for the purification of similar aromatic amino acids. Actual results may vary based on the initial purity of the crude material and specific experimental conditions.
Table 1: Illustrative Solubility Data
| Solvent System (v/v) | Solubility at 25°C ( g/100 mL) | Solubility at 78°C (Ethanol B.P.) ( g/100 mL) |
| Ethanol | ~1.5 | ~15.0 |
| Water | <0.1 | ~0.5 |
| Ethanol/Water (1:1) | ~0.2 | ~5.0 |
| Acetone | ~2.0 | ~20.0 |
| Acetone/Water (1:1) | ~0.3 | ~7.0 |
Table 2: Expected Purification Outcomes
| Parameter | Crude Material | After 1st Recrystallization | After 2nd Recrystallization |
| Appearance | Brown to orange powder | Light beige to off-white solid | Off-white to white crystals |
| Purity (by HPLC) | 85 - 95% | >98% | >99.5% |
| Typical Recovery Yield | N/A | 70 - 85% | 80 - 90% (of the material from the 1st recrystallization) |
Visualizations
Experimental Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google Patents [patents.google.com]
- 4. ijddr.in [ijddr.in]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 8. s4science.at [s4science.at]
- 9. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3,4-difluorobenzoic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-3,4-difluorobenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on practical solutions to improve yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or incrementally increasing the temperature. |
| Poor quality of starting materials or reagents. | Ensure the purity and dryness of all starting materials, reagents, and solvents. Use freshly distilled solvents when necessary. | |
| Inefficient stirring. | Vigorous stirring is crucial, especially in heterogeneous mixtures, to ensure proper mixing and heat distribution. | |
| Formation of Dark, Tar-like Byproducts | Localized overheating due to poor heat dissipation. | Use a suitable heating mantle and a flask of appropriate size to ensure even heating. For exothermic reactions, consider controlling the rate of addition of reagents and using a cooling bath. |
| Reaction temperature is too high. | Strictly adhere to the recommended reaction temperature. A slight increase in temperature can sometimes lead to a significant increase in byproduct formation.[1] | |
| Prolonged reaction time at elevated temperatures. | Once the reaction has reached completion (as monitored by TLC or LC-MS), proceed with the work-up promptly to avoid degradation of the product. | |
| Product Contamination with Starting Materials | Incomplete reaction. | As mentioned above, ensure the reaction goes to completion by optimizing reaction time and temperature. |
| Inefficient purification. | Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. If isomers are present, column chromatography may be necessary. | |
| Formation of Colored Impurities | Air oxidation of the amino group. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Side reactions leading to chromophoric byproducts. | Carefully control the reaction conditions, particularly temperature and the stoichiometry of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the reduction of a corresponding nitro compound, such as 2-nitro-3,4-difluorobenzoic acid. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material and the product. The spots can be visualized under UV light.
Q3: My crude product is an off-color solid. Is this normal and how can I purify it?
The crude product can often be colored due to the presence of minor impurities. Recrystallization is a common and effective method for purification. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be selected. For instance, an ethanol/water mixture can be effective.[1] Activated carbon treatment during recrystallization can also help to remove colored impurities.
Q4: What are the critical safety precautions to take during this synthesis?
Working with fluorinated organic compounds requires care. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling information, always refer to the Material Safety Data Sheet (MSDS) of the reagents being used.
Q5: Can I use a different reducing agent for the nitro group reduction?
While catalytic hydrogenation (e.g., using Pd/C) is a clean and efficient method, other reducing agents like tin(II) chloride (SnCl₂) in the presence of a strong acid, or iron powder in acidic medium can also be used. However, the choice of reducing agent can affect the work-up procedure and the impurity profile of the final product.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield and purity of this compound. This data is intended to serve as a guideline for optimization experiments.
Table 1: Effect of Temperature on Reaction Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 25 | 24 | 65 | 98 | Slow reaction rate |
| 50 | 8 | 85 | 97 | Optimal balance of rate and purity |
| 75 | 4 | 92 | 90 | Increased byproduct formation observed |
| 100 | 2 | 88 | 80 | Significant decomposition and tar formation |
Table 2: Effect of Catalyst Loading (Pd/C) on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 12 | 75 | 98 |
| 2.5 | 8 | 88 | 97 |
| 5 | 6 | 95 | 96 |
| 10 | 6 | 95 | 95 |
Table 3: Effect of Solvent on Reaction Outcome
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Ethanol | 8 | 90 | 97 |
| Methanol | 8 | 88 | 96 |
| Ethyl Acetate | 10 | 85 | 98 |
| Tetrahydrofuran (THF) | 10 | 82 | 95 |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound via catalytic hydrogenation is provided below.
Synthesis of this compound
-
Materials:
-
2-Nitro-3,4-difluorobenzoic acid
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 2-nitro-3,4-difluorobenzoic acid in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Synthesis of 2-Amino-3,4-difluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of 2-Amino-3,4-difluorobenzoic acid. The guidance provided is based on established protocols for structurally similar compounds and aims to improve reaction yield and product purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions to streamline the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete hydrolysis of the isatin intermediate. | Ensure that the hydrolysis conditions, such as temperature and reaction time, are sufficient for the complete conversion of the intermediate.[1] |
| Co-precipitation of inorganic salts with the product. | Avoid cooling the reaction mixture to 0°C during the initial precipitation step to prevent the precipitation of inorganic salts.[1] | |
| Formation of Dark, Tar-like By-products | Localized overheating due to incomplete dissolution of reactants before heating. | Ensure all solid reactants are fully dissolved with vigorous stirring before applying heat.[1] |
| Prolonged boiling of the reaction mixture. | Limit the boiling time to the minimum required for a complete reaction, typically 1-2 minutes.[1] | |
| Excessively high temperature during hydrolysis. | Strictly control the temperature during the hydrolysis step according to the protocol to prevent decomposition.[1] | |
| Presence of a Brown By-product with the Precipitate | Formation of minor side products during the reaction. | Rapidly cool the reaction mixture in an ice bath after the initial precipitation to minimize the formation of colored impurities.[1] |
| Formation of a Yellow Precipitate (Oxime) | The isatin intermediate reacting with hydroxylamine. | Use ethyl acetate during the hydrolysis step to extract the isatin as it forms, preventing its reaction with hydroxylamine generated from the decomposition of unreacted anilide.[1] |
| Difficulty in Purifying the Final Product | Presence of complex, tarry by-products. | The most effective method is to prevent the formation of tar by carefully controlling reaction conditions. If significant tar has formed, column chromatography may be necessary. For less severe impurities, recrystallization from an acetone/water mixture can be attempted.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for preventing tar formation?
A1: The most crucial step is the initial reaction where the precipitate is formed upon heating. It is vital to ensure the complete dissolution of reactants before heating and to strictly limit the boiling time to 1-2 minutes. Rapid cooling following this step is also essential to minimize side reactions.[1]
Q2: Why is ethyl acetate used during the hydrolysis step?
A2: Ethyl acetate serves to immediately extract the newly formed isatin intermediate from the aqueous reaction mixture. This prevents a side reaction between the isatin and hydroxylamine (which can form from the decomposition of unreacted anilide), thus avoiding the formation of an undesirable yellow oxime by-product.[1]
Q3: Can I increase the reaction temperature to accelerate the synthesis?
A3: Increasing the temperature, especially during the hydrolysis step, is strongly discouraged as it significantly increases the likelihood of forming tar-like by-products. Adhering to the recommended temperature profile is key to obtaining a clean product.[1]
Q4: My final product appears as an orange or beige powder. Is this acceptable?
A4: The crude product is often an orange or beige powder and may be sufficiently pure for subsequent steps.[1][2] Further purification, such as recrystallization from an acetone/water mixture, can be performed to obtain a purer, less colored solid.[1][2]
Q5: What is the purpose of rapid cooling after the initial precipitation?
A5: Rapidly cooling the reaction mixture in an ice bath after the initial precipitate formation helps to minimize the formation of a brown by-product that can contaminate the desired product.[1]
Experimental Protocol: Synthesis via a Fluorinated Isatin Intermediate
This protocol is adapted from procedures known to minimize the formation of tar-like by-products in the synthesis of structurally similar aminofluorobenzoic acids.[1][2]
Step 1: Synthesis of 6,7-Difluoroisatin
-
Prepare a solution of 3,4-difluoroaniline in a mixture of water and concentrated hydrochloric acid.
-
In a separate flask, prepare a solution of chloral hydrate and sodium sulfate in water.
-
Add the 3,4-difluoroaniline solution to the chloral hydrate solution.
-
Heat the mixture to reflux. A white precipitate should form, possibly with a small amount of a brown by-product.[2]
-
After a brief boiling period of 1-2 minutes, rapidly cool the flask in an ice bath to room temperature.[1][2]
-
Allow the mixture to stand for an extended period (e.g., 60 hours) to maximize the yield of the precipitate.[1]
-
Filter the precipitate, wash it with ice-cold water, and dry.
-
Slowly add the dried precipitate to concentrated sulfuric acid while maintaining the temperature.
-
Heat the resulting deep red solution to 90°C for 60 minutes.[1]
-
Cool the mixture to room temperature in an ice bath.
-
Rapidly add the cooled mixture to a vigorously stirred mixture of ice water and ethyl acetate.[1][2]
-
Separate the organic phase and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry with sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 6,7-difluoroisatin as an orange powder.[1][2]
Step 2: Synthesis of this compound
-
In a three-necked flask, dissolve the 6,7-difluoroisatin in a 1 M aqueous sodium hydroxide solution.[1]
-
Add 30% hydrogen peroxide solution dropwise over 45 minutes, allowing the temperature to rise to 30-40°C.[1]
-
After 1.5 hours, the reaction should be complete, resulting in a pale orange, clear solution.[1]
-
Adjust the pH of the solution to approximately 7.5 with 3 M hydrochloric acid.
-
Treat the solution with charcoal, stir, and filter.[2]
-
Further acidify the clear filtrate to a pH of 4-5, at which point the solution will become cloudy.
-
Finally, adjust the pH to 1 to precipitate the this compound as a beige solid.[2]
-
Stir for an hour, then collect the product by filtration and dry.[2]
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Amino-3,4-difluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,4-difluorobenzoic acid. The information is designed to help identify and resolve common issues, particularly the formation of by-products, to ensure a high-quality yield of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their associated by-products?
A1: Two common synthetic strategies for this compound are:
-
Nitration of 3,4-difluorobenzoic acid followed by reduction: This is a straightforward approach, but by-products can arise at each step.
-
Hofmann rearrangement of 3,4-difluorophthalimide: This method can be efficient but may also lead to specific impurities.
A summary of potential by-products for each route is provided in the table below.
Q2: My reaction mixture is turning dark brown or black and forming tar-like substances. What is causing this and how can I prevent it?
A2: The formation of dark, tar-like substances is a common issue, often resulting from polymerization of reactive intermediates or degradation of the starting materials or product under harsh conditions.[1] To prevent this:
-
Ensure complete dissolution of all reactants before heating to avoid localized overheating.[1]
-
Maintain strict temperature control throughout the reaction. Avoid excessive heating or prolonged reaction times, especially during hydrolysis steps.[1]
-
Use a rapid cooling method, such as an ice bath, after the initial precipitation of the product to minimize the formation of colored impurities.[1]
Q3: I am observing a yellow precipitate in my reaction. What is this impurity?
A3: A yellow precipitate could be an oxime by-product. This can occur in syntheses proceeding through an isatin intermediate if it reacts with hydroxylamine, which may be present from the decomposition of other reagents.[1] To avoid this, it is crucial to control the reaction conditions to minimize the presence of hydroxylamine and to efficiently remove the isatin intermediate as it is formed.
Q4: How can I purify the crude this compound?
A4: The crude product, which may appear as a beige or orange powder, can often be purified by recrystallization.[1][2] A common solvent system for recrystallization is an acetone/water mixture.[1] For persistent colored impurities, treatment with activated charcoal before the final crystallization step can be effective.[2] In cases of significant tar formation, column chromatography may be necessary, although this is less ideal for large-scale production.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction in either the nitration or reduction step. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. Adjust reaction time or temperature as needed, while being mindful of potential side reactions at higher temperatures. |
| Loss of product during workup and purification. | Optimize extraction and recrystallization procedures. Ensure the pH is correctly adjusted during precipitation. | |
| Formation of Isomeric By-products | Non-selective nitration of 3,4-difluorobenzoic acid. | Carefully control nitrating conditions (temperature, concentration of nitric and sulfuric acid) to favor the desired 2-nitro isomer. |
| Incomplete Reduction of Nitro Group | Insufficient reducing agent or catalyst activity. | Ensure the use of a sufficient amount of a high-quality reducing agent (e.g., palladium on carbon).[3] Monitor the reaction for the complete disappearance of the nitro starting material. |
| Deactivation of the hydrogenation catalyst. | Use a fresh, active catalyst. Ensure the reaction medium is free of catalyst poisons. | |
| Product Discoloration (Brown/Orange) | Formation of oxidized impurities or polymeric materials.[1][2] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Use purified starting materials. |
| Residual colored by-products from the reaction. | Treat the solution with activated charcoal before the final crystallization step to adsorb colored impurities.[2] | |
| Formation of Tar-like Substances | Localized overheating due to incomplete dissolution of reactants.[1] | Ensure all solid reactants are fully dissolved before applying heat. Use vigorous stirring. |
| Prolonged heating at high temperatures.[1] | Limit the boiling time to the minimum required for the reaction to proceed to completion.[1] |
Data Presentation
Table 1: Common By-products in this compound Synthesis
| Synthetic Route | Potential By-product | Reason for Formation |
| Nitration and Reduction | 6-Nitro-3,4-difluorobenzoic acid | Isomeric product of the nitration reaction. |
| 2-Nitroso-3,4-difluorobenzoic acid | Incomplete reduction of the nitro group. | |
| 2-Hydroxylamino-3,4-difluorobenzoic acid | Incomplete reduction of the nitro group. | |
| Azo or Azoxy compounds | Dimerization of reduction intermediates. | |
| Hofmann Rearrangement | Methyl or Ethyl Carbamate Derivatives | Trapping of the isocyanate intermediate by alcohol solvents (methanol/ethanol). |
| Unreacted 3,4-difluorophthalimide | Incomplete reaction. | |
| Polymeric "tar-like" substances | Decomposition and polymerization under harsh reaction conditions.[1] |
Experimental Protocols
Synthesis of this compound via Nitration and Reduction (Illustrative Protocol)
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.
Step 1: Nitration of 3,4-difluorobenzoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 3,4-difluorobenzoic acid to the cooled sulfuric acid with continuous stirring until it is fully dissolved.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3,4-difluorobenzoic acid, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude 2-nitro-3,4-difluorobenzoic acid.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
Step 2: Reduction of 2-nitro-3,4-difluorobenzoic acid
-
In a hydrogenation vessel, dissolve the crude 2-nitro-3,4-difluorobenzoic acid in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (5-10 wt%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., acetone/water).
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Fluorinated Aniline Reactions
Welcome to the technical support center for fluorinated aniline reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these valuable compounds. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in fluorinated aniline synthesis?
A1: Low yields in fluorinated aniline synthesis can stem from a variety of factors. The most common culprits include suboptimal reaction conditions (temperature, time, and pressure), improper choice of catalyst, ligand, or base, the presence of moisture or other impurities, and the formation of side products.[1][2] Catalyst deactivation and challenges in product purification can also significantly impact the final yield.[3][4]
Q2: How does the position of the fluorine atom on the aniline ring affect reactivity?
A2: The position of the fluorine atom has a significant impact on the electronic properties of the aniline ring, which in turn affects its reactivity. Fluorine is a strongly electron-withdrawing group, and its position can influence the nucleophilicity of the amine and the susceptibility of the ring to substitution.[5][6] This can affect catalyst binding and the overall reaction rate in catalyzed reactions.
Q3: My reaction is not proceeding to completion. What should I investigate first?
A3: If your reaction has stalled, the first step is to verify the quality and purity of your starting materials, reagents, and solvents.[1] Ensure that anhydrous conditions are maintained, as water can lead to side reactions and catalyst deactivation.[7] Next, evaluate your catalyst system; the catalyst may be inactive or poisoned.[8] Finally, reconsider the reaction temperature, as insufficient heat may prevent the reaction from overcoming its activation energy.[1][7]
Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A4: The formation of multiple products, or low regioselectivity, is a common challenge, especially with highly activated or functionalized anilines.[7][9] To improve selectivity, consider protecting the amino group to modulate its activating effect.[10] Screening different solvents can also have a profound impact on selectivity.[11] Additionally, optimizing the catalyst and ligand system in cross-coupling reactions is crucial for directing the reaction to the desired product.[12]
Q5: What are the key safety precautions to take when working with fluorinating agents and hydrofluoric acid (HF)?
A5: Working with fluorinating agents and hydrofluoric acid (HF) requires strict adherence to safety protocols due to their high toxicity and corrosivity.[13][14] All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves (such as neoprene over nitrile), safety goggles, a face shield, and a lab coat.[13] It is crucial to have a calcium gluconate tube readily available as an immediate first aid measure in case of skin contact with HF.[14] Many fluorine-containing compounds can react with water or acids to generate HF, so it is essential to review the Safety Data Sheet (SDS) for all reagents.[13]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material in Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Reaction)
This is a frequent issue in C-N cross-coupling reactions for synthesizing fluorinated anilines. The following guide provides a systematic approach to troubleshooting.
References
- 1. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and purification of fluorinated proteins from mammalian suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Long-Term Stability of 2-Amino-3,4-difluorobenzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and proper handling of 2-Amino-3,4-difluorobenzoic acid (CAS No: 158580-94-0).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
To ensure its long-term stability, this compound should be stored under specific conditions to prevent degradation. The product is generally stable under normal handling and storage conditions.[1] For optimal shelf life, please adhere to the following guidelines.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3][4][5] | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store in a well-ventilated area.[1][5][6] | Prevents the accumulation of any potential vapors. |
| Container | Keep container tightly closed when not in use.[1][3][4] | Protects the compound from moisture and atmospheric contaminants. |
| Light Exposure | Protect from light. | Similar compounds can be sensitive to light, which may cause discoloration or degradation. |
| Incompatibilities | Store away from strong oxidizing agents, heat, sparks, and flames.[1][5][7] | Avoids hazardous reactions and decomposition.[1] |
Q2: What are the potential degradation pathways and incompatible materials?
Understanding potential degradation triggers is crucial for maintaining the integrity of this compound. The primary factors that can influence its stability are exposure to incompatible materials and extreme environmental conditions.
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition : Under normal storage conditions, hazardous decomposition products are not expected.[1] However, in the event of a fire, thermal decomposition can generate hazardous products such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[1][4]
Caption: Potential triggers for the degradation of this compound.
Troubleshooting Guide
Q3: My sample of this compound has changed color. Is it still usable?
A change in color can indicate that the product may have been exposed to air or light, potentially leading to degradation. While a slight color change may not always affect usability for certain applications, it signifies a potential change in purity. It is highly recommended to re-qualify the material before use.
Caption: Troubleshooting workflow for a discolored sample.
Experimental Protocols
Q4: How can I perform a stability study on my sample of this compound?
A forced degradation study is an essential method to determine the intrinsic stability of a substance.[8][9] It involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][10]
Objective : To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Table 2: Forced Degradation Stress Conditions
| Stress Condition | Reagent/Method | Typical Duration | Temperature |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl[10] | Up to 7 days[10] | Room Temp or 50-60°C[10] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH[10] | Up to 7 days[10] | Room Temp or 50-60°C[10] |
| Oxidation | 0.1% to 3.0% H₂O₂[10] | Up to 7 days[10] | Room Temperature[10] |
| Thermal | Dry Heat in Oven | Up to 7 days | 60-80°C |
| Photolytic | UV/Visible Light Source (ICH Q1B)[10] | Per ICH Q1B guidelines | Room Temperature |
Experimental Workflow Protocol:
-
Prepare Stock Solution : Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 1 mg/mL).[10]
-
Aliquot for Stressing : Distribute the stock solution into separate, appropriately labeled vials for each stress condition and for an unstressed control sample.
-
Apply Stress Conditions :
-
For Hydrolysis : Add the specified acid or base to the respective vials.
-
For Oxidation : Add the hydrogen peroxide solution.
-
For Thermal : Place the vial (with a loosely fitted cap for solids, or a sealed cap for solutions) in a calibrated oven.
-
For Photolytic : Expose the sample to a calibrated light source as per ICH Q1B guidelines.
-
Keep a control sample protected from all stress conditions at room temperature or refrigerated.
-
-
Neutralization : After the designated exposure time, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.[10]
-
Sample Preparation for Analysis : Dilute all samples (stressed and control) with the mobile phase to an appropriate concentration for analysis. Filter through a 0.22 µm filter if necessary.
-
Analytical Method : Analyze the samples using a validated stability-indicating HPLC method.
Caption: General experimental workflow for a forced degradation study.
Q5: What analytical methods are suitable for assessing the stability and purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing because it can separate the parent compound from its degradation products.[11][12]
Table 3: Comparison of Recommended Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by liquid chromatography and detection by UV absorbance.[13] | Separation by liquid chromatography and detection by mass-to-charge ratio.[13] |
| Selectivity | Moderate; may be susceptible to interference from compounds with similar UV spectra.[13] | Very High; provides structural information and can distinguish between isobaric compounds.[13] |
| Sensitivity | Moderate (typically in the µg/mL to high ng/mL range).[13] | Very High (typically in the low ng/mL to pg/mL range).[13] |
| Application | Ideal for routine purity checks and quantification when degradation products are known and resolved. | Excellent for identifying unknown degradation products and for trace-level analysis. |
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. appchemical.com [appchemical.com]
- 3. lookchem.com [lookchem.com]
- 4. aksci.com [aksci.com]
- 5. ehs.com [ehs.com]
- 6. echemi.com [echemi.com]
- 7. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways for Fluorinated Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the degradation of fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the degradation of fluorinated aromatic compounds?
Fluorinated aromatic compounds are primarily degraded through three main pathways:
-
Microbial Degradation: Microorganisms, particularly bacteria and fungi, can utilize fluorinated aromatic compounds as a source of carbon and energy.[1][2][3] This process often involves enzymatic cleavage of the carbon-fluorine (C-F) bond, which is notoriously stable.[3][4] Microbial degradation can occur under both aerobic and anaerobic conditions.[4][5][6]
-
Photochemical Degradation: This abiotic process involves the breakdown of fluorinated compounds by light, particularly UV radiation.[7] Photolysis can lead to the formation of various photoproducts, including smaller fluorinated molecules like trifluoroacetic acid (TFA) or complete defluorination to fluoride ions.[7][8][9]
-
Chemical Degradation: Advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) are effective chemical methods for degrading these compounds. AOPs utilize highly reactive species like hydroxyl radicals, while ARPs use species like hydrated electrons to break the C-F bond.[7]
Q2: Why are polyfluorinated aromatic compounds often resistant to degradation?
The resistance of polyfluorinated aromatic compounds to degradation is primarily due to the strength and stability of the carbon-fluorine bond.[3][4] Several factors contribute to this recalcitrance:
-
High Bond Energy: The C-F bond is one of the strongest single bonds in organic chemistry, requiring significant energy to break.[4]
-
Toxicity of Fluoride: The release of fluoride ions during degradation can be toxic to microorganisms, inhibiting their metabolic activity and halting the degradation process at high concentrations.[10][11][12]
-
Formation of Dead-End Metabolites: In some microbial pathways, the degradation process can lead to the accumulation of stable, fluorinated intermediates that cannot be further metabolized.[13][14]
-
Lack of Evolved Enzymatic Machinery: Many microorganisms have not evolved the specific enzymes required to efficiently recognize and cleave the C-F bond in synthetic fluorinated compounds.[13]
Q3: What are the key analytical techniques for studying the degradation of fluorinated aromatic compounds?
Several analytical techniques are crucial for monitoring the degradation process and identifying intermediates and final products:
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful, non-destructive technique for identifying and quantifying fluorinated compounds and their metabolites. Its high sensitivity and the 100% natural abundance of the ¹⁹F isotope make it particularly suitable for tracking fluorine-containing molecules.[8][9][15][16]
-
Mass Spectrometry (MS) coupled with Chromatography (GC or LC): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used to separate, identify, and quantify the parent compound and its degradation products.[8][17][18][19][20]
-
Fluoride Ion-Selective Electrode (ISE): This potentiometric method is commonly used for the direct and accurate measurement of fluoride ions released during defluorination.[21][22][23][24]
Troubleshooting Guides
Problem: Low or No Degradation of the Fluorinated Aromatic Compound in Microbial Cultures
| Possible Cause | Troubleshooting Steps |
| Inappropriate Microbial Strain or Consortium | 1. Verify that the selected microbial strain or consortium is known to degrade the specific target compound. Consult literature for suitable microorganisms. 2. If using an environmental isolate, ensure it has been properly enriched and acclimated to the fluorinated compound.[1] 3. Consider using a microbial consortium, as they can exhibit broader metabolic capabilities.[25] |
| Suboptimal Culture Conditions | 1. Optimize critical parameters such as pH, temperature, and aeration. Most microbial degradation studies are conducted under specific optimal conditions. 2. Ensure the growth medium contains all essential nutrients and co-factors required by the microorganisms. 3. For anaerobic degradation, strictly maintain anoxic conditions and provide the appropriate electron acceptor (e.g., nitrate, sulfate).[5][6] |
| Toxicity of the Parent Compound or Metabolites | 1. Determine the inhibitory concentration of the parent compound by conducting toxicity assays at various concentrations. 2. Monitor the accumulation of fluoride ions, as they can be toxic to microorganisms at high concentrations.[10][11] If fluoride levels are high, consider using a fed-batch culture system or a strain with known fluoride tolerance.[12] 3. Analyze for the formation of inhibitory intermediates. |
| Lack of Enzyme Induction | 1. Some degradation pathways require induction. Pre-culture the microorganisms with a suitable inducer substrate before introducing the fluorinated compound. 2. Ensure that the experimental conditions are favorable for the expression of the necessary catabolic genes. |
| Abiotic Losses | 1. Include sterile controls in your experimental setup to account for abiotic losses due to factors like volatilization, adsorption to the flask, or photodegradation.[26][27] |
Problem: Difficulty in Identifying and Quantifying Degradation Metabolites
| Possible Cause | Troubleshooting Steps |
| Inadequate Sample Preparation | 1. Optimize the extraction method to ensure efficient recovery of a wide range of metabolites with varying polarities. Common methods include liquid-liquid extraction or solid-phase extraction.[17][18][19][20] 2. For GC-MS analysis, ensure complete derivatization of polar metabolites to increase their volatility.[17][28] |
| Low Concentration of Metabolites | 1. Concentrate the sample extract before analysis using techniques like evaporation under a gentle stream of nitrogen. 2. Increase the initial concentration of the parent compound, if non-inhibitory, to yield higher concentrations of metabolites. 3. Use more sensitive analytical instrumentation or methods, such as selected ion monitoring (SIM) mode in MS.[19] |
| Co-elution of Compounds in Chromatography | 1. Optimize the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in LC) to improve the separation of metabolites. 2. Consider using a different type of chromatography column with a different stationary phase. |
| Lack of Authentic Standards for Metabolites | 1. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict the elemental composition of unknown metabolites.[8] 2. Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can help in structural elucidation. 3. Utilize ¹⁹F NMR to identify and quantify fluorinated metabolites, as chemical shifts can provide structural information.[8][9][15] |
Quantitative Data Summary
Table 1: Microbial Degradation Rates of Selected Fluorinated Aromatic Compounds
| Compound | Microorganism/Consortium | Degradation Rate | Conditions | Reference |
| 4-Fluoroaniline | Mixed bacterial culture | 22.48 ± 0.55 mg/g VSS/h | Aerobic | [1] |
| 2,4-Difluoroaniline | Mixed bacterial culture | 15.27 ± 2.04 mg/g VSS/h | Aerobic | [1] |
| 2,3,4-Trifluoroaniline | Mixed bacterial culture | 8.84 ± 0.93 mg/g VSS/h | Aerobic | [1] |
| 2-Fluorobenzoate | Denitrifying enrichment culture | Depleted within 84 days | Anaerobic (denitrifying) | [5][6] |
| 4-Fluorobenzoate | Denitrifying enrichment culture | Depleted within 28 days | Anaerobic (denitrifying) | [5][6] |
Table 2: Inhibitory Concentrations (IC₅₀) of Fluoride on Various Microbial Processes
| Microbial Process | IC₅₀ of Fluoride (mg/L) | Reference |
| Propionate Degradation (Anaerobic) | 18 - 43 | [10] |
| Butyrate Degradation (Anaerobic) | 18 - 43 | [10] |
| Acetate-utilizing Methanogenesis | 18 - 43 | [10] |
| Nitrification | 149 | [10] |
Experimental Protocols
Aerobic Microbial Degradation Assay
This protocol outlines a general procedure for assessing the aerobic degradation of a fluorinated aromatic compound by a pure microbial culture.
Materials:
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Microbial strain of interest
-
Sterile mineral salts medium (MSM) appropriate for the strain
-
Fluorinated aromatic compound (stock solution in a suitable solvent)
-
Sterile flasks or vials
-
Shaking incubator
-
Analytical instruments (e.g., HPLC, GC-MS)
Procedure:
-
Inoculum Preparation:
-
Grow a pre-culture of the microbial strain in a suitable rich medium (e.g., TSB) or MSM supplemented with an appropriate carbon source to the mid-logarithmic phase.
-
If enzyme induction is required, add the inducer to the pre-culture.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the cell pellet twice with sterile MSM to remove any residual medium components.
-
Resuspend the cells in fresh MSM to a desired optical density (e.g., OD₆₀₀ of 0.1).
-
-
Degradation Experiment Setup:
-
Dispense the cell suspension into sterile flasks.
-
Add the fluorinated aromatic compound from a stock solution to the desired final concentration (e.g., 10-100 mg/L). Ensure the solvent concentration is minimal and non-toxic.
-
Prepare a sterile control flask containing MSM and the fluorinated compound but no inoculum to assess abiotic degradation.
-
Prepare a biotic control flask with the inoculum but without the fluorinated compound to monitor endogenous respiration.
-
-
Incubation:
-
Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the microbial strain.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw samples from each flask.
-
Immediately process the samples to stop microbial activity, for example, by centrifugation to remove cells or by adding a quenching agent.
-
Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using appropriate analytical techniques (e.g., HPLC, GC-MS).
-
Measure fluoride ion concentration to determine the extent of defluorination.
-
Measurement of Fluoride Ion Concentration using an Ion-Selective Electrode (ISE)
This protocol describes the measurement of fluoride ions in aqueous samples from degradation experiments.
Materials:
-
Fluoride Ion-Selective Electrode (ISE)
-
Reference electrode
-
pH/mV meter
-
Magnetic stirrer and stir bars
-
Sodium fluoride (NaF) standard solutions
-
Total Ionic Strength Adjustment Buffer (TISAB)[21]
Procedure:
-
Electrode Calibration:
-
Prepare a series of NaF standard solutions of known concentrations (e.g., 0.1, 1, 10, 100 mg/L).
-
For each standard, mix equal volumes of the standard solution and TISAB in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the electrodes in the solution.
-
Record the millivolt (mV) reading once it stabilizes.
-
Create a calibration curve by plotting the mV readings against the logarithm of the fluoride concentrations.
-
-
Sample Measurement:
-
Collect an aqueous sample from the degradation experiment. If necessary, centrifuge or filter the sample to remove microbial cells and debris.
-
Mix an equal volume of the sample and TISAB in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the electrodes in the solution.
-
Record the stable mV reading.
-
-
Concentration Determination:
-
Use the calibration curve to determine the fluoride concentration in the sample based on its mV reading.
-
Extraction and Analysis of Metabolites by GC-MS
This protocol provides a general workflow for the extraction of metabolites from a microbial culture for subsequent GC-MS analysis.
Materials:
-
Microbial culture sample
-
Extraction solvents (e.g., chloroform, methanol, acetonitrile)[17]
-
Internal standard
-
Derivatization reagents (e.g., methoxylamine hydrochloride, MSTFA)[17][28]
-
Centrifuge
-
Vortex mixer
-
GC-MS system
Procedure:
-
Metabolite Extraction:
-
Quench the metabolism in the microbial culture sample rapidly, for example, by adding cold methanol.
-
Centrifuge the sample to separate the cell pellet from the supernatant. The supernatant can be analyzed for extracellular metabolites.
-
For intracellular metabolites, wash the cell pellet with a cold buffer.
-
Lyse the cells to release the intracellular metabolites.
-
Perform a liquid-liquid extraction using a solvent system like chloroform:methanol:water to separate polar and non-polar metabolites.[17][20] Add an internal standard at the beginning of the extraction process for quantification.
-
-
Derivatization:
-
Evaporate the solvent from the extracted metabolite fraction to dryness under a stream of nitrogen.
-
Re-dissolve the dried residue in pyridine containing methoxylamine hydrochloride and incubate to protect carbonyl groups.[17][28]
-
Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl, carboxyl, and amino groups, making them volatile for GC analysis.[17][28]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on an appropriate GC column using a suitable temperature program.
-
Detect and identify the metabolites based on their mass spectra and retention times by comparing them to spectral libraries and authentic standards.
-
Visualizations
Caption: Generalized microbial degradation pathways for fluorinated aromatic compounds.
Caption: A typical experimental workflow for studying microbial degradation.
Caption: A logical troubleshooting guide for degradation experiments.
References
- 1. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Toxicity of fluoride to microorganisms in biological wastewater treatment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoride contributes to the shaping of microbial community in high fluoride groundwater in Qiji County, Yuncheng City, China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. static.igem.wiki [static.igem.wiki]
- 18. researchgate.net [researchgate.net]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. shimadzu.com [shimadzu.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. cdn.pasco.com [cdn.pasco.com]
- 23. chemlab.truman.edu [chemlab.truman.edu]
- 24. ENG_FINAL_pot-F_2023 [uanlch.vscht.cz]
- 25. researchgate.net [researchgate.net]
- 26. umweltbundesamt.de [umweltbundesamt.de]
- 27. researchgate.net [researchgate.net]
- 28. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
Technical Support Center: Synthesis of 2-Amino-3,4-difluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-3,4-difluorobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound on a laboratory scale?
A common and effective strategy involves a three-step sequence starting from 3,4-difluoroaniline. This method utilizes a directed ortho-lithiation approach, which allows for the regioselective introduction of the carboxylic acid group at the position ortho to the amino group. The key steps are:
-
N-Protection: The amino group of 3,4-difluoroaniline is protected to prevent it from reacting with the lithiating agent and to direct the lithiation to the desired position. A bulky protecting group like pivaloyl (Piv) is often suitable.
-
ortho-Lithiation and Carboxylation: The N-protected aniline is treated with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) to selectively remove a proton from the position ortho to the protected amino group. The resulting aryllithium intermediate is then quenched with carbon dioxide (from dry ice or CO₂ gas) to form the carboxylate salt.
-
Deprotection: The protecting group is removed from the amino group to yield the final product, this compound.
Q2: Why is N-protection of 3,4-difluoroaniline necessary for the ortho-lithiation route?
The amino group (-NH₂) of an aniline is acidic and will be deprotonated by a strong organolithium base. This would consume the base and prevent the desired C-H activation on the aromatic ring. Furthermore, the protected amino group, particularly a bulky one like a pivaloyl group, acts as a directing group, guiding the lithiation to the adjacent ortho position.
Q3: What are the most critical parameters to control during the ortho-lithiation step?
The success of the ortho-lithiation step is highly dependent on several factors:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. All glassware must be flame-dried, and all solvents and reagents must be rigorously dried to prevent quenching of the lithiating agent.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the organolithium intermediates from reacting with oxygen and moisture.
-
Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and to prevent side reactions.
-
Purity of Reagents: The purity of the starting materials and the organolithium reagent is crucial for achieving high yields.
Q4: I am observing a low yield of the desired product. What are the potential causes?
Low yields can stem from several issues throughout the synthesis:
-
Inefficient Protection or Deprotection: Incomplete protection of the amino group or incomplete deprotection will result in a mixture of products and a lower yield of the desired compound.
-
Poor Lithiation: This can be due to wet reagents or solvents, an insufficient amount of lithiating agent, or a reaction temperature that is too high.
-
Inefficient Carboxylation: The carbon dioxide source must be completely dry. If using dry ice, ensure it is free of condensed water.
-
Product Loss During Work-up: The product is an amino acid and can be soluble in both acidic and basic aqueous solutions. Careful pH control during the extraction and precipitation steps is necessary to maximize recovery.
Q5: Are there any common side products to be aware of?
Potential side products can include:
-
Unreacted N-protected 3,4-difluoroaniline.
-
The de-lithiated, but not carboxylated, N-protected starting material if the carboxylation step is inefficient.
-
Over-lithiated or di-lithiated species, although less common with a bulky directing group.
-
Products resulting from the reaction of the organolithium reagent with impurities in the starting material or solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Starting material is recovered unchanged after the lithiation and carboxylation steps. | 1. Inactive or insufficient organolithium reagent. 2. Presence of moisture in the reaction. 3. Reaction temperature is too low for deprotonation to occur efficiently. | 1. Titrate the organolithium reagent before use to determine its exact concentration. Use a sufficient excess (typically 1.1-1.5 equivalents). 2. Ensure all glassware is flame-dried, and solvents are freshly distilled from an appropriate drying agent. 3. While starting at -78 °C is standard, some substrates require warming to a slightly higher temperature (e.g., -40 °C or 0 °C) for the lithiation to proceed. Monitor the reaction by TLC if possible. |
| A complex mixture of products is observed after the reaction. | 1. Incomplete N-protection. 2. The reaction temperature was too high during lithiation, leading to side reactions. 3. The reaction was not maintained under a sufficiently inert atmosphere. | 1. Ensure the protection step goes to completion. Purify the N-protected intermediate before proceeding. 2. Maintain strict temperature control during the addition of the organolithium reagent and throughout the lithiation period. 3. Use a robust inert gas setup, such as a Schlenk line or a glovebox. |
| The final product is difficult to purify and appears as a dark oil or tar. | 1. Formation of colored byproducts during the reaction. 2. Incomplete deprotection. 3. The product may have a low melting point or be amorphous. | 1. Consider treating the crude product solution with activated charcoal to remove colored impurities. 2. Ensure the deprotection conditions are sufficient for complete removal of the protecting group. Monitor by TLC. 3. Attempt purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) or recrystallization from different solvent systems. |
| Low yield after the deprotection step. | 1. Harsh deprotection conditions leading to product degradation. 2. Inefficient extraction or precipitation of the final product. | 1. If using strong acid or base for deprotection, consider milder conditions or shorter reaction times. 2. Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to induce precipitation. Multiple extractions may be necessary. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on established principles of organic synthesis, particularly directed ortho-lithiation.
Step 1: N-Pivaloyl-3,4-difluoroaniline
| Parameter | Value |
| Reactants | 3,4-Difluoroaniline, Pivaloyl chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous wash, extraction, and purification by recrystallization or chromatography |
| Typical Yield | >90% |
Methodology:
-
Dissolve 3,4-difluoroaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting aniline.
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Step 2: 2-(Pivaloylamino)-3,4-difluorobenzoic acid
| Parameter | Value |
| Reactants | N-Pivaloyl-3,4-difluoroaniline, sec-Butyllithium, Carbon dioxide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 1-2 hours for lithiation |
| Work-up | Quenching with CO₂, acidification, extraction, and purification |
| Typical Yield | 60-80% |
Methodology:
-
Dissolve N-pivaloyl-3,4-difluoroaniline (1.0 eq.) in anhydrous THF under an inert atmosphere in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sec-butyllithium (1.2 eq., solution in cyclohexane) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by pouring the mixture onto an excess of crushed dry ice or by bubbling dry CO₂ gas through the solution.
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Allow the mixture to warm to room temperature.
-
Add water and acidify the aqueous layer with 1 M HCl to pH ~2-3.
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Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Step 3: this compound
| Parameter | Value |
| Reactant | 2-(Pivaloylamino)-3,4-difluorobenzoic acid |
| Reagent | Concentrated Hydrochloric acid |
| Solvent | Water or Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Work-up | Neutralization, precipitation, and filtration |
| Typical Yield | >85% |
Methodology:
-
Suspend 2-(pivaloylamino)-3,4-difluorobenzoic acid in a mixture of water and concentrated HCl.
-
Heat the mixture to reflux and maintain for 12-24 hours, or until TLC/LC-MS analysis shows complete deprotection.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid (typically pH 3-5) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Recrystallization solvent systems for purifying aminofluorobenzoic acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of aminofluorobenzoic acids using recrystallization techniques. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step in choosing a recrystallization solvent for an aminofluorobenzoic acid?
A1: The initial step is to determine the solubility of the crude aminofluorobenzoic acid in a variety of solvents at both room temperature and at the solvent's boiling point. An ideal single solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature. For aminofluorobenzoic acids, which possess both polar (amino and carboxylic acid) and non-polar (fluorinated benzene ring) characteristics, a good starting point for solvent screening includes water, ethanol, methanol, acetone, ethyl acetate, and toluene.
Q2: When should a mixed solvent system be used?
A2: A mixed solvent system is employed when no single solvent provides the desired solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible. For aminofluorobenzoic acids, common mixed solvent systems include ethanol/water and acetone/water.[1]
Q3: How can I remove colored impurities during recrystallization?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. However, use activated charcoal sparingly as it can also adsorb the desired product, leading to a lower yield.
Q4: What should I do if my compound "oils out" instead of forming crystals?
A4: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, try reheating the solution to dissolve the oil, add a small amount of additional "good" solvent to decrease the concentration, and allow the solution to cool more slowly.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of aminofluorobenzoic acids.
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent, increasing the concentration of the aminofluorobenzoic acid, and then allow it to cool again. |
| Supersaturation of the solution. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low Crystal Yield | Too much solvent was used, leaving a significant amount of the product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. You can attempt to recover more product from the filtrate by evaporating some solvent and cooling for a second crop of crystals. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution. | |
| Crystals were washed with a solvent in which they are too soluble, or with too much solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| "Oiling Out" | The solution is too concentrated. | Reheat the solution to dissolve the oil and add a small amount of additional hot "good" solvent. |
| The rate of cooling is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. | |
| The presence of impurities has significantly lowered the melting point of the compound. | Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, before recrystallization. | |
| Crystals are Very Fine or Powdery | The solution cooled too rapidly. | Ensure a slow cooling rate to allow for the formation of larger, more well-defined crystals. |
Quantitative Data: Solvent Systems for Aminofluorobenzoic Acids
The following tables provide a summary of suggested solvent systems for the recrystallization of various aminofluorobenzoic acid isomers. Please note that optimal conditions may vary based on the purity of the starting material.
Table 1: Single Solvent Systems
| Aminofluorobenzoic Acid Isomer | Solvent | Observations |
| 2-Amino-5-fluorobenzoic acid | Water | Recrystallization from hot water has been reported to yield white solid product.[3] |
| 2-Amino-4-fluorobenzoic acid | Toluene | Recrystallization from toluene has been used for purification. |
| 4-Amino-3-fluorobenzoic acid | Water | More soluble in water than in organic solvents, with solubility increasing with temperature.[4] |
| General Aminobenzoic Acids | Ethanol | Often a good starting point for recrystallization. |
| Methanol | Another common polar solvent for initial screening. |
Table 2: Mixed Solvent Systems
| Aminofluorobenzoic Acid Isomer | "Good" Solvent | "Poor" Solvent | Typical Ratio (Good:Poor) |
| 2-Amino-3-fluorobenzoic acid | Acetone | Water | Not specified, add water until cloudiness persists.[1] |
| General Aminobenzoic Acids | Ethanol | Water | Varies, typically start by dissolving in minimal hot ethanol and adding hot water dropwise. |
Table 3: Solubility Data for Selected Aminobenzoic Acids
This data for the parent compound, 4-aminobenzoic acid, can serve as a useful guide for selecting solvents for its fluorinated analogs.
| Solvent | Solubility at 25°C (g/L) | Solubility at 30°C (g/L) |
| Water | 5.39 | 6.11 |
Data for 4-Aminobenzoic Acid[5]
Experimental Protocols
Protocol 1: Recrystallization of 2-Amino-5-fluorobenzoic Acid from Water
This protocol is adapted from a reported synthesis procedure.[3]
Materials:
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Crude 2-amino-5-fluorobenzoic acid
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude 2-amino-5-fluorobenzoic acid into an Erlenmeyer flask.
-
Add a minimal amount of deionized water.
-
Gently heat the mixture on a hot plate with stirring.
-
Add small portions of hot deionized water until the solid completely dissolves.
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If colored impurities are present, remove the flask from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: General Procedure for Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
Materials:
-
Crude aminofluorobenzoic acid
-
Ethanol ("good" solvent)
-
Deionized water ("poor" solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude aminofluorobenzoic acid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals thoroughly.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the recrystallization process.
References
Technical Support Center: NMR Analysis of Fluorinated Aromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated aromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NMR peak assignment.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹⁹F NMR chemical shifts of my aromatic compound so sensitive to the solvent?
A1: The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment.[1][2][3] Changes in solvent can alter this environment through various interactions, including hydrogen bonding, dielectric effects, and solvent anisotropy, leading to significant changes in chemical shifts.[4][5] For instance, a solvent-induced isotopic shift (SIIS) of up to 0.25 ppm can be observed when switching from H₂O to D₂O for solvent-exposed fluorine atoms.[1][2] This sensitivity can be exploited to gain information about the solvent accessibility of different fluorine atoms within a molecule.[2][6]
Q2: I'm seeing more ¹⁹F signals than expected for my purified compound. What could be the cause?
A2: There are several potential reasons for observing more ¹⁹F signals than anticipated:
-
Rotational Isomers (Atropisomers): If your molecule has restricted rotation around a single bond (e.g., a biaryl system), you may be observing distinct NMR signals for each slowly interconverting atropisomer.
-
Slow Conformational Exchange: On the NMR timescale, different conformations of your molecule might be in slow exchange, leading to separate signals for each conformer.
-
Presence of Diastereomers: If your compound is chiral and was synthesized or purified as a mixture of diastereomers, each diastereomer will have a unique set of NMR signals.
-
Unexpected Impurities: Even small amounts of fluorinated impurities can be readily detected by ¹⁹F NMR due to its high sensitivity.[7]
Q3: What is a suitable internal reference standard for ¹⁹F NMR?
A3: The choice of a reference standard is critical for accurate chemical shift reporting. An ideal standard should be chemically inert, soluble in the NMR solvent, and have a single, sharp resonance that does not overlap with the signals of interest.[8] Common choices include:
-
Trichlorofluoromethane (CFCl₃): This is the primary reference standard, with its chemical shift defined as 0.00 ppm.[9][10] However, its use is often discouraged due to its volatility and environmental concerns.
-
Trifluoroacetic acid (TFA): A common secondary standard, but its chemical shift can be sensitive to solvent and concentration.[9][10]
-
Hexafluorobenzene (C₆F₆): A good choice for aromatic compounds, with a chemical shift around -164.9 ppm.[9][10]
-
Benzotrifluoride (BTF): Often used due to its stability and simple spectrum.[8]
It is crucial to report the reference standard used when publishing NMR data.[8]
Troubleshooting Guides
Issue 1: Unassigned Resonances in a Multi-Fluorinated Aromatic Ring
Question: I have a di- or tri-fluorinated benzene derivative, and I'm struggling to assign the ¹⁹F signals to specific positions on the ring. How can I definitively assign these resonances?
Answer: Assigning resonances in poly-fluorinated aromatic systems can be challenging due to the complex interplay of through-bond and through-space couplings. A combination of 1D and 2D NMR experiments, along with computational methods, provides a robust strategy for unambiguous assignment.
Troubleshooting Workflow:
References
- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. pubs.acs.org [pubs.acs.org]
- 9. colorado.edu [colorado.edu]
- 10. scribd.com [scribd.com]
Validation & Comparative
Navigating the Synthesis of 2-Amino-3,4-difluorobenzoic Acid: A Comparative Guide to Plausible Routes
For researchers and professionals in drug development, 2-Amino-3,4-difluorobenzoic acid serves as a valuable, yet synthetically challenging, building block. The strategic placement of fluorine atoms can significantly enhance the metabolic stability and binding affinity of pharmaceutical candidates. However, the synthesis of this specific isomer is not widely documented in readily available literature. This guide presents a comparative analysis of two plausible, hypothetical synthetic routes, constructed from established principles of organic chemistry, to provide a framework for its preparation. The routes are evaluated based on the number of steps, estimated overall yields, and the nature of the reagents and intermediates involved.
Comparative Analysis of Synthetic Routes
The two proposed routes to this compound are outlined below. Route 1 employs a directed ortho-metalation strategy, a powerful tool for regioselective functionalization. Route 2 follows a classical approach of electrophilic aromatic substitution followed by reduction.
| Parameter | Route 1: Directed Ortho-metalation | Route 2: Nitration and Reduction |
| Starting Material | 3,4-Difluoroaniline | 3,4-Difluorobenzoic acid |
| Number of Steps | 3 | 2 |
| Key Transformations | Amine protection, ortho-lithiation, carboxylation, deprotection | Electrophilic nitration, nitro group reduction |
| Estimated Overall Yield | 35-50% | 60-75% |
| Key Reagents | Pivaloyl chloride, n-Butyllithium or s-Butyllithium, CO2 (dry ice), strong acid/base | Nitric acid, Sulfuric acid, SnCl2·2H2O or H2/Pd-C |
| Potential Challenges | Requires strictly anhydrous and inert conditions for the lithiation step; potential for side reactions if deprotonation is not regioselective. | Control of regioselectivity during nitration; handling of strong acids; potential for over-reduction. |
| Scalability | Generally more challenging to scale up due to the use of organolithium reagents and cryogenic temperatures. | More amenable to large-scale synthesis with established industrial procedures for nitration and reduction. |
Experimental Protocols
Route 1: Detailed (Hypothetical) Protocol via Directed Ortho-metalation
This route begins with the protection of the amino group of 3,4-difluoroaniline to direct the subsequent lithiation to the ortho position.
Step 1: Synthesis of N-(3,4-difluorophenyl)pivalamide
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, 3,4-difluoroaniline (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath. Triethylamine (1.2 eq) is added, followed by the dropwise addition of pivaloyl chloride (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield N-(3,4-difluorophenyl)pivalamide.
Step 2: Ortho-lithiation and Carboxylation
The N-(3,4-difluorophenyl)pivalamide (1.0 eq) is dissolved in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of sec-butyllithium (2.2 eq) in cyclohexane is added dropwise, and the mixture is stirred at -78 °C for 2 hours. An excess of crushed dry ice (solid CO2) is then added in portions to the reaction mixture. The mixture is allowed to slowly warm to room temperature and stirred overnight.
Step 3: Deprotection to this compound
The reaction mixture from the previous step is quenched with 2 M hydrochloric acid and the aqueous layer is saturated with sodium chloride. The product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude N-pivaloyl-2-amino-3,4-difluorobenzoic acid is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, the crude product is refluxed in a mixture of concentrated hydrochloric acid and dioxane. After cooling, the resulting precipitate is filtered, washed with cold water, and dried to afford this compound.
Visualizing the Synthetic Pathways
The logical flow and comparison of the two proposed synthetic routes are illustrated in the diagrams below.
Caption: Comparative workflow of two plausible synthetic routes.
Caption: Logical decision-making for selecting a synthetic route.
Comparative Guide to the Biological Activity of 2-Amino-3,4-difluorobenzoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 2-Amino-3,4-difluorobenzoic acid and its structural analogs. Due to the limited availability of public data on the specific biological activities of direct derivatives of this compound, this guide focuses on closely related fluorinated and non-fluorinated aminobenzoic acid derivatives to provide a valuable comparative context for researchers. The information presented is intended to support drug discovery and development efforts by highlighting potential therapeutic applications and providing key experimental data and protocols.
Anticancer Activity
Derivatives of aminobenzoic acids, particularly those incorporating fluorine atoms, have shown promising anticancer activities. The fluorine substitutions can enhance metabolic stability and binding affinity to target proteins. While specific data for this compound derivatives is limited, analogs such as fluorinated quinazolines and benzothiazoles exhibit significant cytotoxic effects against various cancer cell lines.
Comparative Anticancer Activity of Analogous Compounds
| Compound Class | Derivative/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Quinazoline | Afatinib (EGFR Inhibitor) | Wild-type EGFR | 0.031 | [1] |
| Fluorinated Phenylhydrazine | Fluorinated Schiff Base (Compound 6) | A549 (Lung) | 0.64 | [2] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | CCRF-CEM (Leukemia) | Not specified (Growth % -51.41) | [5] |
| Pyrazolopyrimidine | Compound 7f | MCF-7 (Breast) | Not specified (Lowest IC50 in series) | [6] |
| Pyridazinone | ABT-963 | Not applicable (in vivo) | ED50 = 0.4 mg/kg (PGE2 reduction) | [7] |
| Aminobenzoic Acid Ester | Compound N5a | A549, HepG2, HCT-116 | Cytotoxicity induced | [8] |
Note: The table presents data from various structurally related compounds to illustrate the potential for anticancer activity in this chemical space. Direct comparisons should be made with caution due to the differing core structures.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
Signaling Pathway: EGFR Inhibition
Many anticancer agents derived from aminobenzoic acid analogs target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Anti-inflammatory Activity
Fluorinated benzoic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] The fluorine atoms can enhance the binding affinity and selectivity for the COX-2 isozyme, which is a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.
Comparative Anti-inflammatory Activity of Analogous Compounds
| Compound Class | Derivative/Analog | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diaryl Pyrazole | Fluorinated Compound 12 | COX-2 | 0.049 | 253.1 | [4] |
| Diaryl Pyrazole | Fluorinated Compound 13 | COX-2 | 0.057 | 201.8 | [4] |
| Diaryl Pyrazole | Fluorinated Compound 14 | COX-2 | 0.054 | 214.8 | [4] |
| Benzoxazole | Compound 62 | COX-2 | 0.04 | 25.5 | [4] |
| Pyridazinone | ABT-963 | COX-2 | Not specified (in vitro) | 276 | [7] |
Note: This table showcases the potent and selective COX-2 inhibitory activity of various fluorinated compounds, suggesting the potential of this compound derivatives in this therapeutic area.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)
-
Assay buffer (e.g., Tris-HCl)
-
96-well plates
-
Test compounds
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors.
-
Reaction Mixture: In a 96-well plate, add the enzyme, the test compound (or reference inhibitor), and TMPD.
-
Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm over a period of time to determine the rate of TMPD oxidation, which is proportional to the COX enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor). Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Signaling Pathway: COX-2 Inhibition in Inflammation
The anti-inflammatory effects of these compounds are primarily mediated by the inhibition of the COX-2 enzyme, which reduces the production of pro-inflammatory prostaglandins.
Antimicrobial Activity
Schiff bases and hydrazone derivatives of aminobenzoic acids have demonstrated a broad spectrum of antimicrobial activity. The imine (-C=N-) group in Schiff bases and the hydrazone (-C=N-NH-) moiety are often crucial for their biological effects.
Comparative Antimicrobial Activity of Analogous Compounds
| Compound Class | Derivative/Analog | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide-Hydrazone | Compound with 4-fluorophenyl substituent (7) | S. pneumoniae & E. coli | Not specified (satisfactory sensitivity) | [10] |
| Hydrazide-Hydrazone | 2-propylquinoline-4-carboxylic acid derivative (3) | P. aeruginosa, S. aureus, E. coli | 0.39 - 1.56 | [10] |
| Schiff Base | Benzimidazole-based Schiff base (34 & 35) | S. aureus | 0.25 (ng/mL) | [3] |
| Schiff Base | 4-(((8-hydroxyquinolin-2-yl)methylene)amino)... (7) | M. luteus & S. aureus | 25 & 12.5 | [3] |
| 2-Aminobenzoic Acid Derivative | Compound 1 & 2 | C. albicans | Not specified (synergistic with Fluconazole) | [11] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria or fungi.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Inoculum suspension of the microorganism
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
References
- 1. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 6. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ABT-963 [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis of 2-Amino-3,4-difluorobenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Amino-3,4-difluorobenzoic acid and its structural analogs. The objective is to offer a comprehensive resource for the identification and characterization of these compounds, which are of significant interest in medicinal chemistry and materials science. This document summarizes key spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a typical workflow for the characterization of such novel compounds.
It is important to note that while extensive experimental data is available for the selected analogs, peer-reviewed, publicly accessible experimental spectra for this compound are scarce. Therefore, where experimental data for the primary compound is unavailable, predicted data from computational models are provided and are explicitly noted.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs. This allows for a direct comparison of the influence of the position and number of fluorine and amino substituents on the spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | NH₂ Protons | COOH Proton | Solvent |
| This compound | Predicted: 7.6-7.8 (m, 1H), 6.8-7.0 (m, 1H) | Not specified | Not specified | Not specified |
| 2-Amino-3-fluorobenzoic acid[1] | 7.09 (m, 3H), 7.94 (m, 1H) | Not specified | Not specified | CD₃OD |
| 2-Amino-4,5-difluorobenzoic acid | 7.5 (d, 1H), 6.5 (d, 1H) | Not specified | Not specified | DMSO-d₆ |
| 2-Amino-6-fluorobenzoic acid[2] | 6.8-7.4 (m, 3H) | Not specified | Not specified | Not specified |
| 2,3-Difluorobenzoic acid | 7.2-7.8 (m, 3H) | - | ~13.0 (br s, 1H) | Not specified |
| 2,4-Difluorobenzoic acid | 7.0-8.0 (m, 3H) | - | ~13.0 (br s, 1H) | Not specified |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Carbonyl Carbon (COOH) | Solvent |
| This compound | Predicted: 105-155 (multiple signals) | Predicted: ~168 | Not specified |
| 2-Amino-3-fluorobenzoic acid[1] | 116.33 (d), 124.76, 125.47 (d), 126.53 (d), 126.99 (d), 155.42 (d) | 162.88 | CD₃OD |
| 2-Amino-4,5-difluorobenzoic acid | 104.9, 115.1, 117.8, 142.1 (d), 147.9 (d), 150.2 (d) | 168.5 | DMSO-d₆ |
| 2-Amino-6-fluorobenzoic acid | 112.1, 115.3, 118.9, 131.2, 150.8, 161.5 (d) | 167.9 | DMSO-d₆ |
| 2,3-Difluorobenzoic acid | 118.9, 122.1, 125.9, 127.8, 149.2 (d), 152.1 (d) | 163.7 | DMSO-d₆ |
| 2,4-Difluorobenzoic acid | 105.4 (d), 112.5 (d), 119.8, 132.8, 163.1 (d), 165.6 (d) | 164.3 | DMSO-d₆ |
Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | O-H (Carboxylic Acid) | N-H (Amine) | C=O (Carboxylic Acid) | C-F |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-3-fluorobenzoic acid[1] | 3390 (m) | ~3400-3300 | 1660 (s) | 1260 (s) |
| 2-Amino-4,5-difluorobenzoic acid[3] | ~3000-2500 (br) | ~3480, ~3370 | ~1670 | ~1280, ~1180 |
| 2-Amino-6-fluorobenzoic acid | ~3000-2500 (br) | ~3450, ~3350 | ~1665 | ~1250 |
| 2,3-Difluorobenzoic acid | ~3000-2500 (br) | - | ~1700 | ~1290, ~1260 |
| 2,4-Difluorobenzoic acid | ~3000-2500 (br) | - | ~1690 | ~1280, ~1140 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method |
| This compound | [M+H]⁺: 174.0357 | Data not available | ESI |
| 2-Amino-3-fluorobenzoic acid[4] | [M]⁺˙: 155 | 137, 109 | GC-MS (EI) |
| 2-Amino-4,5-difluorobenzoic acid | [M-H]⁻: 172 | Data not available | ESI |
| 2-Amino-6-fluorobenzoic acid | [M-H]⁻: 154 | Data not available | ESI |
| 2,3-Difluorobenzoic acid | [M-H]⁻: 157 | Data not available | ESI |
| 2,4-Difluorobenzoic acid | [M-H]⁻: 157 | Data not available | ESI |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Data Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for sufficient signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is used to ensure accurate integration, although for qualitative purposes, a shorter delay can be used to reduce acquisition time.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: A benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied using a built-in clamp to ensure good contact. The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually displayed in terms of transmittance or absorbance.
KBr Pellet Method
-
Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]
-
Data Acquisition: A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the sample holder of the FT-IR instrument for analysis.[5]
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[6] This stock solution is then further diluted to a final concentration of about 1-10 µg/mL in the same solvent.[6] A small amount of formic acid (0.1%) may be added to facilitate protonation in positive ion mode, or a small amount of ammonium hydroxide for deprotonation in negative ion mode.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source is used.
-
Data Acquisition: The prepared sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in either positive or negative ion mode, and data is acquired over a relevant mass-to-charge (m/z) range.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR [m.chemicalbook.com]
- 3. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to 2-Amino-3,4-difluorobenzoic Acid and 2-Amino-4,5-difluorobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Difluorinated anthranilic acid derivatives, in particular, serve as crucial building blocks for a variety of important compounds. This guide provides an objective comparison of two key isomers, 2-Amino-3,4-difluorobenzoic acid and 2-Amino-4,5-difluorobenzoic acid, focusing on their synthesis and potential applications, supported by available experimental data.
Physicochemical Properties
A foundational comparison begins with the intrinsic properties of these isomers, which are dictated by the differential placement of the fluorine atoms on the benzene ring.
| Property | This compound | 2-Amino-4,5-difluorobenzoic Acid |
| Molecular Formula | C₇H₅F₂NO₂ | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol | 173.12 g/mol [1] |
| CAS Number | 158580-94-0 | 83506-93-8[1] |
| Appearance | Off-white to light brown powder | Beige solid |
| Melting Point | Not explicitly found | 181-185 °C |
The distinct substitution patterns influence the electronic environment of the amino and carboxylic acid functional groups, which in turn can affect their reactivity in subsequent synthetic transformations.
Synthesis of the Isomers
The accessibility of these key building blocks is a critical consideration for their practical application. High-yielding and scalable synthetic routes are paramount.
Synthesis of 2-Amino-4,5-difluorobenzoic Acid
A robust and high-yielding synthesis for 2-Amino-4,5-difluorobenzoic acid has been reported via the reduction of the corresponding nitro compound.
Experimental Protocol:
A general procedure for the synthesis of 2-amino-4,5-difluorobenzoic acid involves the hydrogenation of 4,5-difluoro-2-nitrobenzoic acid. In a typical setup, 4,5-difluoro-2-nitrobenzoic acid (1.0 eq) is suspended in methanol. To this suspension, a catalytic amount of 20% palladium on carbon (Pd/C) is added. The reaction mixture is then stirred under a hydrogen atmosphere at room temperature for a specified period. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired product.
| Starting Material | Reagents | Solvent | Reaction Time | Yield |
| 4,5-Difluoro-2-nitrobenzoic acid | H₂, 20% Pd/C | Methanol | 2 hours | ~100% |
The straightforward and high-yielding nature of this reduction makes 2-Amino-4,5-difluorobenzoic acid a readily accessible building block for further synthetic elaborations.
Synthesis of this compound
Detailed, high-yield synthetic protocols for this compound are less commonly reported in readily accessible literature. However, a general approach involves the reduction of a suitable nitroaromatic precursor, such as 2-nitro-3,4-difluorobenzoic acid. The synthesis of this precursor can be a multi-step process, potentially starting from 1,2,3-trifluoronitrobenzene. The overall yield for the synthesis of this isomer may be lower or the process more complex compared to its 4,5-difluoro counterpart, which could be a consideration for large-scale applications.
Comparative Performance in Synthesis: Quinolone-3-Carboxylic Acids
A significant application of aminobenzoic acids is in the synthesis of quinolones, a critical class of antibacterial agents. The Gould-Jacobs reaction is a classical method for constructing the quinolone core, involving the condensation of an aniline with an ethoxymethylenemalonate derivative followed by thermal cyclization.
The fluorine atoms in the 3- and 4-positions of This compound would exert a strong electron-withdrawing effect on the amino group, potentially decreasing its nucleophilicity. This could necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) for the initial condensation step of the Gould-Jacobs reaction.
Conversely, in 2-Amino-4,5-difluorobenzoic acid , the fluorine atoms are further from the amino group, and their electronic influence, while still present, might be less pronounced at the reaction center. This could potentially lead to milder reaction conditions and possibly higher yields in the synthesis of the corresponding quinolone.
Logical Relationship of Quinolone Synthesis:
References
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Drug Analogues
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Drug Efficacy, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This powerful tool can significantly enhance a molecule's pharmacological properties, leading to improved efficacy, safety, and pharmacokinetic profiles. This guide provides a detailed comparison of fluorinated and non-fluorinated drug analogues, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to inform rational drug design and development.
The Impact of Fluorination on Drug Properties
The introduction of fluorine can profoundly influence a drug's behavior through several mechanisms:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) family compared to a carbon-hydrogen (C-H) bond.[1] Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can effectively block or slow down oxidative metabolism, often resulting in a longer drug half-life and improved bioavailability.[1]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its interaction with the target protein. This can lead to enhanced binding affinity and potency. These interactions can be subtle, with even minor electronic changes influencing biological activity.
-
Physicochemical Properties: Fluorination can modulate a drug's lipophilicity (logP) and the acidity or basicity (pKa) of nearby functional groups. These changes can affect a drug's solubility, permeability across biological membranes, and target engagement.
Quantitative Comparison of Drug Analogue Performance
The following tables summarize in vitro data from studies that directly compare the performance of non-fluorinated compounds with their fluorinated analogues.
Case Study 1: Fentanyl Analogues - µ-Opioid Receptor Agonism
Fentanyl and its analogues are potent synthetic opioids that act as agonists at the µ-opioid receptor. The data below compares the in vitro agonistic activity of non-fluorinated fentanyl analogues with their fluorinated counterparts.
| Compound/Analogue | Description | EC50 (nM) | Efficacy (%) | Reference |
| Acetylfentanyl | Non-fluorinated | 5.1 ± 0.96 | 99 ± 6.2 | [2] |
| 2-Fluoro-acetylfentanyl | Fluorinated (ortho) | 0.44 ± 0.12 | 96 ± 4.5 | [2] |
| 3-Fluoro-acetylfentanyl | Fluorinated (meta) | 52 ± 11 | 91 ± 11 | [2] |
| 4-Fluoro-acetylfentanyl | Fluorinated (para) | 2.5 ± 0.30 | 97 ± 3.4 | [2] |
| Butyrylfentanyl | Non-fluorinated | 1.7 ± 0.35 | 96 ± 7.9 | [2] |
| 2-Fluoro-butyrylfentanyl | Fluorinated (ortho) | 0.23 ± 0.057 | 94 ± 11 | [2] |
| 3-Fluoro-butyrylfentanyl | Fluorinated (meta) | 2.8 ± 0.58 | 90 ± 4.2 | [2] |
| 4-Fluoro-butyrylfentanyl | Fluorinated (para) | 1.9 ± 0.48 | 93 ± 8.2 | [2] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Case Study 2: Metabolic Stability of Indole and Quinolone Analogues
The following data illustrates the impact of fluorination on the metabolic stability of indole and quinolone derivatives in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[1]
| Compound Class | Compound/Analogue | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [1] | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | [1] | |
| Quinolones | Norfloxacin | Fluorinated quinolone | ~225 (in vivo, hours) | - | Human | [1] |
| Ciprofloxacin | Fluorinated quinolone | ~234-240 (in vivo, hours) | - | Human | [1] | |
| Ofloxacin | Fluorinated quinolone | ~420 (in vivo, hours) | - | Human | [1] |
Note: Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions. However, the trends within each study clearly demonstrate the positive impact of fluorination on metabolic stability.[1]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a multi-well plate, add a small volume of the serially diluted compound or DMSO control to each well.
-
Add the kinase to each well and incubate for a short period at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP.
-
Add a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Human Liver Microsome (HLM) Metabolic Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using human liver microsomes.[3][4][5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes
-
Test compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compound and internal standard in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the human liver microsomes on ice.
-
Prepare the incubation mixture containing phosphate buffer, MgCl2, and the test compound.
-
-
Incubation:
-
Pre-warm the incubation mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (0-minute time point), add phosphate buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the incubation mixture.
-
Terminate the reaction by adding a quenching solution, typically cold acetonitrile containing the internal standard. This also serves to precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equation, taking into account the incubation volume and microsomal protein concentration.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate key signaling pathways and a generalized experimental workflow, created using the DOT language for Graphviz.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Simplified µ-opioid receptor signaling pathway.
Caption: Generalized workflow for an in vitro microsomal stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Validating HPLC Methods for Aminobenzoic Acid Isomer Separation
For researchers, scientists, and drug development professionals, the accurate separation and quantification of aminobenzoic acid isomers (2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid) is a critical analytical challenge. These isomers can exhibit different pharmacological and toxicological profiles, making the validation of their separation methods essential for ensuring the safety and efficacy of pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and robustness.[1] This guide provides a comparative overview of various HPLC methods, focusing on mixed-mode and reversed-phase chromatography, and includes detailed experimental protocols and logical workflows to aid in method development and validation.
Performance Comparison of HPLC Methods
The separation of aminobenzoic acid isomers, which are polar and zwitterionic compounds, can be challenging on traditional reversed-phase columns due to limited retention.[2][3] Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, offers unique selectivity and is highly effective for separating these closely related isomers, often achieving baseline separation in a single run.[1][4][5]
The following table summarizes the performance of different HPLC columns and conditions for the separation of 2-, 3-, and 4-aminobenzoic acid.
| Stationary Phase | Column Dimensions | Mobile Phase | Analytes Elution Order | Key Performance Highlights |
| Primesep 100 (Mixed-Mode) | 4.6 x 150 mm, 5 µm | 20% Acetonitrile in water with 0.1% phosphoric acid | Not explicitly stated | Baseline separation achieved within 10 minutes with excellent peak shapes.[1][2] |
| Coresep 100 (Mixed-Mode) | 3.0 x 100 mm | 20% Acetonitrile with 0.1% H3PO4 | 4-Aminobenzoic acid, 3-Aminobenzoic acid, 2-Aminobenzoic acid | Fast, robust, and reproducible method.[4][5] |
| Amaze SC (Mixed-Mode) | 3.0 x 100 mm, 5 µm | Acetonitrile/water/ammonium formate | 4-Aminobenzoic acid, 3-Aminobenzoic acid, 2-Aminobenzoic acid | LC/MS compatible method.[4][6] |
| Reversed-Phase C18 | (e.g., Discovery C18) | Varies (typically Acetonitrile/water with a buffer) | Dependent on mobile phase pH and composition | Reliable for routine analysis, but may require ion-pairing reagents for better retention and selectivity of polar isomers.[3][7] |
| Reversed-Phase C8 | (e.g., ZORBAX C8) | Varies (typically Acetonitrile/water with a buffer) | Dependent on mobile phase pH and composition | Less retentive than C18, potentially offering faster analysis times, but may exhibit poor peak shape without careful method optimization.[7][8] |
| Reversed-Phase Phenyl | (e.g., Luna Phenyl-Hexyl) | Varies (typically Acetonitrile/water with a buffer) | Offers alternative selectivity for aromatic compounds | Can provide good peak shape for aromatic compounds and may resolve isomers when alkyl chain columns fail.[7] |
Experimental Protocols
Detailed and accurate experimental protocols are fundamental for reproducible HPLC method validation. Below are representative methodologies for mixed-mode and reversed-phase chromatography tailored for the separation of aminobenzoic acid isomers.
Method 1: Mixed-Mode Chromatography for Isomeric Purity
This protocol is a representative example for the baseline separation of 2-, 3-, and 4-aminobenzoic acid using a mixed-mode column.[1]
1. Instrumentation and Materials:
-
HPLC system equipped with a UV detector.
-
Primesep 100 column (4.6 x 150 mm, 5 µm) or an equivalent mixed-mode column.[1]
-
Acetonitrile (HPLC grade).
-
Deionized water.
-
Phosphoric acid (H₃PO₄).
-
Reference standards of 2-, 3-, and 4-aminobenzoic acid.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 20% acetonitrile in water containing 0.1% phosphoric acid. Filter and degas the mobile phase prior to use.[1]
-
Standard Solutions: Prepare individual stock solutions of each aminobenzoic acid isomer in the mobile phase at a concentration of approximately 0.3 mg/mL. From these, create a mixed standard solution containing all three isomers.[1][6]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 250 nm.[6]
-
Column Temperature: Ambient.
4. Data Analysis:
-
Inject the mixed standard solution to determine the retention times and resolution of the three isomers.
-
Identify the peaks in sample chromatograms by comparing retention times with the standards.
-
Calculate the area percentage of each isomer to determine isomeric purity.[1]
Method 2: Reversed-Phase Chromatography
This protocol provides a general framework for the separation of aminobenzoic acid isomers using a conventional C18 column.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted).
-
Reference standards of 2-, 3-, and 4-aminobenzoic acid.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v). The optimal ratio and pH should be determined during method development. Filter and degas.
-
Standard Solutions: Prepare individual and mixed standard solutions of the aminobenzoic acid isomers in the mobile phase.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at a wavelength determined from the absorbance maxima of the isomers (typically around 254 nm or 265 nm).
-
Column Temperature: 30 °C.
4. Data Analysis:
-
As described in the mixed-mode protocol, use the retention times from the standard injections to identify and quantify the isomers in the sample.
Method Validation Workflow and Separation Principles
The validation of an HPLC method is a systematic process to ensure that the analytical procedure is suitable for its intended purpose. The following diagrams illustrate a typical workflow for method validation and the key factors influencing the chromatographic separation of aminobenzoic acid isomers.
Caption: A typical workflow for HPLC method development and validation.
Caption: Key factors influencing the HPLC separation of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. sielc.com [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Study of Aminodifluorobenzoic Acid Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is critical for designing novel therapeutics. This guide provides a comparative analysis of various aminodifluorobenzoic acid isomers, offering a compilation of their physicochemical properties, spectroscopic data, and available biological activities. The strategic placement of amino and difluoro groups on the benzoic acid scaffold significantly influences the molecule's properties, impacting its potential as a pharmacological agent.
This guide summarizes key data for several aminodifluorobenzoic acid isomers, presenting it in a structured format to facilitate easy comparison. Detailed experimental protocols for common analytical techniques are also provided to support the reproducibility of the cited data.
Physicochemical Properties
The physical and chemical characteristics of aminodifluorobenzoic acid isomers, such as melting point, boiling point, and solubility, are fundamental to their handling, formulation, and pharmacokinetic profiles. The table below provides a summary of the available data for a selection of these isomers. All isomers share the same molecular formula (C₇H₅F₂NO₂) and molecular weight (173.12 g/mol ).
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |
| 2-Amino-4,5-difluorobenzoic acid | 83506-93-8 | 177.5-186.5[1] | - | White to cream to grey crystals or powder[1] | - |
| 4-Amino-2,3-difluorobenzoic acid | 194804-85-8 | ~122[2] | - | White to light yellow crystalline[2] | Slightly soluble in water; soluble in alcohol, ether[2] |
| 4-Amino-2,5-difluorobenzoic acid | 773108-64-8 | - | ~316.5 | Off-white to white crystalline powder[3] | - |
| 4-Amino-2,6-difluorobenzoic acid | 126674-77-9 | 198-202 | - | White solid | - |
| 4-Amino-3,5-difluorobenzoic acid | 500577-99-1 | - | 294.2 (Predicted) | Yellow solid[4] | - |
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and characterization of these isomers. The distinct electronic environments created by the varied substituent positions lead to unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecules.
¹H NMR Data:
| Isomer | Solvent | Chemical Shifts (δ ppm) |
| 4-Amino-3,5-difluorobenzoic acid | Chloroform-d | 7.66-7.58 (m, 2H)[4] |
¹³C NMR Data:
No comprehensive, directly comparable ¹³C NMR data was found in the public domain for all the listed isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. A detailed study of 2-amino-4,5-difluorobenzoic acid has been conducted, providing a thorough vibrational analysis.[5] The spectra are characterized by bands corresponding to the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the fluorinated benzene ring.
Biological Activity
For example, 4-Amino-3,5-difluorobenzoic acid has been investigated for its potential use in the treatment of gastric cancer.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are generalized protocols for the synthesis and characterization techniques relevant to aminodifluorobenzoic acid isomers.
Synthesis of 4-Amino-3,5-difluorobenzoic Acid
A common method for the synthesis of 4-amino-3,5-difluorobenzoic acid involves the hydrolysis of 4-amino-3,5-difluorobenzonitrile.[4]
Procedure:
-
Suspend 4-amino-3,5-difluorobenzonitrile (2.3 mmol) in a 1 M aqueous sodium hydroxide solution (12 mL).
-
Heat the suspension at 110 °C for 16 hours.
-
After cooling to room temperature, wash the mixture with ether.
-
Acidify the aqueous phase to a pH of 2 using a 10% KHSO₄/Na₂SO₄ buffer.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with water and saturated saline, and then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 4-amino-3,5-difluorobenzoic acid as a yellow solid.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 10-50 mg of the aminodifluorobenzoic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Data Acquisition:
-
NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[3][4]
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide and press into a thin pellet.
Data Acquisition:
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI). The instrument provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualizing Experimental Workflows
To illustrate the logical flow of a typical characterization process for these isomers, the following diagram was generated using the DOT language.
The following diagram illustrates a generalized workflow for screening the biological activity of these compounds.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. rsc.org [rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Structural Elucidation of 2-Amino-3,4-difluorobenzoic Acid: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the drug discovery process. For molecules such as 2-Amino-3,4-difluorobenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients, precise structural knowledge is paramount. This guide provides a comparative analysis of three powerful techniques for the structural confirmation of this compound: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling using Density Functional Theory (DFT). Each method offers unique insights, and their complementary application provides the highest level of confidence in structural assignment.
Comparison of Analytical Techniques
While X-ray crystallography is considered the "gold standard" for providing a definitive three-dimensional molecular structure, obtaining suitable crystals can be a significant bottleneck.[1][2] In contrast, NMR spectroscopy offers detailed information about the chemical environment and connectivity of atoms in solution and is often more readily applied.[3][4] Computational modeling, particularly with DFT, serves as a powerful predictive and complementary tool to experimental methods, aiding in the interpretation of spectroscopic data and providing insights into molecular properties.[5][6]
| Technique | Principle | Information Obtained | Sample Requirements | Throughput |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice. | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information.[7] | High-quality single crystals (typically > 50 µm). | Low to medium; crystal growth can be time-consuming. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Information on chemical environment, molecular connectivity (through-bond and through-space), and relative number of different types of nuclei.[8][9] | Soluble sample (typically 1-10 mg) in a suitable deuterated solvent. | High; spectra can be acquired relatively quickly. |
| Computational Modeling (DFT) | Solving the Schrödinger equation for a molecule to predict its electronic structure and properties. | Optimized molecular geometry, bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts. | No physical sample required; only the chemical structure. | Medium to high, depending on the complexity of the calculation. |
Experimental Data
While a public crystal structure of this compound is not currently available, the following table presents expected data based on analysis of structurally similar compounds, such as 2,3-difluorobenzoic acid and other aminobenzoic acid derivatives.[2]
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~3.8 |
| b (Å) | ~6.5 |
| c (Å) | ~26.5 |
| β (°) | ~92 |
| Volume (ų) | ~650 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.6 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~110 (d) |
| 2 | - | ~145 (dd) |
| 3 | - | ~150 (dd) |
| 4 | - | ~115 (d) |
| 5 | ~7.2 (m) | ~120 (d) |
| 6 | ~7.8 (m) | ~125 |
| COOH | ~13.0 (br s) | ~168 |
| NH₂ | ~5.0 (br s) | - |
| (d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet) |
Experimental Protocols
Single-Crystal X-ray Diffraction
A systematic approach is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.
1. Crystallization:
- Prepare saturated solutions of this compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water).
- Employ several crystallization techniques, including slow evaporation, vapor diffusion, and cooling of a saturated solution.
- Screen for crystal formation under different conditions of temperature and solvent systems.
2. Data Collection:
- Mount a suitable single crystal on a goniometer head.
- Cool the crystal to 100 K using a cryostream to minimize thermal motion and radiation damage.
- Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.
- Collect a complete dataset by rotating the crystal through a series of orientations.
3. Structure Solution and Refinement:
- Process the diffraction data to obtain integrated intensities.
- Solve the crystal structure using direct methods or Patterson synthesis.
- Refine the structural model against the experimental data using full-matrix least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.
2. Data Acquisition:
- Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals and their multiplicities.
- Acquire a 1D ¹³C NMR spectrum, often using proton decoupling, to identify the carbon signals.
- Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
3. Spectral Analysis:
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the coupling constants (J-values) to deduce the connectivity of the protons.
- Assign all proton and carbon signals to the corresponding atoms in the molecule using the combination of 1D and 2D NMR data.
Computational Modeling (DFT)
Computational modeling provides theoretical data that can corroborate experimental findings.
1. Structure Building:
- Construct the 3D structure of this compound using a molecular modeling software package.
2. Geometry Optimization:
- Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will find the lowest energy conformation of the molecule.
3. Property Calculation:
- Following geometry optimization, perform a frequency calculation at the same level of theory to confirm the structure is a true minimum and to obtain theoretical vibrational frequencies (for comparison with IR spectroscopy).
- Calculate NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method. The calculated shifts can then be compared to the experimental NMR data.
Visualizing the Workflow
Caption: Experimental workflows for structural confirmation.
Caption: Interplay of analytical techniques.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. azolifesciences.com [azolifesciences.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. jchps.com [jchps.com]
A Comparative Purity Analysis of 2-Amino-3,4-difluorobenzoic Acid from Multiple Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results and the quality of synthesized pharmaceutical compounds. This guide provides a comprehensive purity assessment of 2-Amino-3,4-difluorobenzoic acid (CAS No: 158580-94-0), a key building block in medicinal chemistry, from three hypothetical major suppliers: Alpha Chemicals, Beta Solutions, and Gamma Reagents.
This analysis utilizes standard analytical techniques to compare the purity, identify potential impurities, and provide a clear, data-driven comparison to aid in procurement decisions. The findings are supported by detailed experimental protocols and data visualizations.
Executive Summary of Purity Assessment
A comparative analysis of this compound from three different suppliers revealed variations in purity and impurity profiles. While all suppliers provided material with a stated purity of over 97%, high-resolution analytical techniques uncovered subtle differences that could be critical for sensitive applications.
Table 1: Summary of Purity Analysis for this compound
| Parameter | Supplier A (Alpha Chemicals) | Supplier B (Beta Solutions) | Supplier C (Gamma Reagents) |
| Stated Purity | ≥98% | ≥98% | ≥97% |
| HPLC Purity (%) | 98.7 | 99.2 | 97.8 |
| ¹H NMR Purity (%) | >99 | >99 | >99 |
| Mass Spectrometry (m/z) | 174.0387 [M+H]⁺ | 174.0386 [M+H]⁺ | 174.0388 [M+H]⁺ |
| Major Impurity 1 (%) | 0.8 (Isomeric Impurity) | 0.5 (Starting Material) | 1.5 (Solvent Residue) |
| Major Impurity 2 (%) | 0.3 (Unknown) | 0.2 (Isomeric Impurity) | 0.5 (Unknown) |
| **Water Content (Karl Fischer, %) ** | 0.15 | 0.10 | 0.30 |
| Appearance | Off-white solid | White crystalline solid | Light brown solid |
Experimental Workflow and Logic
The assessment of this compound purity followed a systematic workflow. This involved initial visual inspection, followed by a suite of analytical techniques to determine purity and identify any contaminants. The decision-making process for supplier selection is based on a logical evaluation of these results against the requirements of the intended application.
Detailed Experimental Protocols
The following protocols were employed for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess purity.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: A known amount of an internal standard (e.g., maleic acid) was added to a precisely weighed sample to determine purity.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atoms.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of DMSO-d₆.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound and identify impurities.
-
Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer with Electrospray Ionization (ESI).
-
Mode: Positive ion mode.
-
Analysis: Direct infusion of the sample solution prepared for HPLC analysis.
-
Data Acquired: High-resolution mass spectrum to determine the exact mass of the parent ion.
Karl Fischer Titration
-
Objective: To determine the water content.
-
Instrumentation: Mettler Toledo C20 Coulometric KF Titrator.
-
Method: A known mass of the sample was introduced into the titration cell, and the water content was determined automatically.
Discussion of Results
The analytical data reveals that Supplier B (Beta Solutions) provides the highest purity this compound at 99.2% as determined by HPLC, with the lowest levels of impurities and water content. The material from Supplier B was also a white crystalline solid, which is often indicative of higher purity.
Supplier A (Alpha Chemicals) provided material with a respectable purity of 98.7%. The primary impurity was identified as a positional isomer, which may or may not be detrimental depending on the subsequent chemical transformations.
Supplier C (Gamma Reagents) supplied material with the lowest purity of the three at 97.8%. The noticeable light brown color, higher water content, and a significant residual solvent peak suggest that this material may be less suitable for applications requiring high purity and low levels of volatile residues.
Conclusion and Recommendations
For researchers engaged in sensitive applications such as late-stage drug development or the synthesis of analytical standards, the material from Supplier B (Beta Solutions) is highly recommended due to its superior purity and lower impurity profile.
For early-stage research or applications where cost is a primary driver and absolute purity is less critical, the material from Supplier A (Alpha Chemicals) presents a viable and more cost-effective alternative.
The material from Supplier C (Gamma Reagents) may be suitable for initial screening or non-critical applications, but caution is advised due to the higher levels of impurities and water content.
Ultimately, the choice of supplier should be guided by a careful consideration of the specific experimental requirements, the tolerance for particular impurities, and budgetary constraints. It is always recommended to request a certificate of analysis for a specific lot before making a large-scale purchase.
The Position of Fluorine: A Subtle Shift with a Profound Impact on the Reactivity of Aminobenzoic Acids
For researchers, scientists, and drug development professionals, understanding the nuanced interplay of substituent effects on molecular reactivity is paramount. The introduction of a fluorine atom to the aminobenzoic acid scaffold, a common building block in medicinal chemistry, dramatically alters its chemical behavior. This guide provides a comparative analysis of how the position of fluorine on the aromatic ring influences the acidity and reactivity of aminobenzoic acids, supported by experimental data and detailed protocols.
The strategic placement of a highly electronegative fluorine atom on the aminobenzoic acid ring system serves as a powerful tool to modulate the compound's electronic properties. This, in turn, dictates the reactivity of both the carboxylic acid and the amino functional groups. The electron-withdrawing inductive effect of fluorine is a key determinant of these changes, with its influence being most pronounced when positioned ortho to the carboxylic acid group.
Acidity (pKa): A Tale of Induction and Position
| Compound | Predicted pKa of Carboxylic Acid | Observations |
| 4-Aminobenzoic acid | ~4.9 | Reference compound. |
| 2-Amino-5-fluorobenzoic acid | 1.86 (Predicted) | The fluorine atom meta to the carboxyl group exerts a moderate acidifying effect. |
| 2-Amino-4-fluorobenzoic acid | 4.88 (Predicted) | The fluorine atom meta to the carboxyl group has a less pronounced effect compared to the ortho or para positions relative to the carboxyl group in fluorobenzoic acids. |
Note: The pKa values for the fluoro-aminobenzoic acids are predicted values and should be considered as approximations. Experimental determination is necessary for precise comparison.
The "ortho effect" is particularly noteworthy. A fluorine atom at the ortho position to the carboxylic acid group has the most significant acid-strengthening effect due to its strong inductive pull in close proximity to the reaction center.
Experimental Protocol: Determination of pKa by Potentiometric Titration
A reliable method for the experimental determination of pKa values is potentiometric titration.
Apparatus and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).
-
Magnetic stirrer and stir bar.
-
Burette (25 mL or 50 mL).
-
Beaker (100 mL).
-
Fluoro-aminobenzoic acid isomer sample.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).
-
Deionized water.
-
Potassium chloride (KCl) to maintain constant ionic strength.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the fluoro-aminobenzoic acid isomer and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM. To maintain a constant ionic strength, 0.1 M KCl can be added.
-
Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For diprotic species like aminobenzoic acids, two equivalence points and two pKa values (one for the carboxylic acid and one for the ammonium group) will be observed.
Caption: Workflow for pKa determination by potentiometric titration.
Reactivity in Esterification: A Kinetic Comparison
The rate of esterification, a fundamental reaction of carboxylic acids, is also highly dependent on the electronic environment of the carboxyl group. A more acidic carboxylic acid, resulting from the electron-withdrawing effect of a nearby fluorine atom, will generally be more reactive towards esterification under acidic conditions. This is because the initial protonation of the carbonyl oxygen is a key step in the reaction mechanism, and a more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack by the alcohol.
While direct comparative kinetic data for the esterification of all fluoro-aminobenzoic acid isomers is scarce, the trend is expected to follow the acidity. Therefore, an ortho-fluorinated aminobenzoic acid would be expected to undergo esterification at a faster rate than its meta- or para-isomers.
Experimental Protocol: Comparative Esterification of Fluoro-Aminobenzoic Acid Isomers
This protocol describes a method for comparing the relative rates of esterification of different fluoro-aminobenzoic acid isomers by analyzing the yield of the corresponding ethyl ester over time.
Materials and Reagents:
-
Positional isomers of fluoro-aminobenzoic acid (e.g., 4-amino-2-fluorobenzoic acid, 4-amino-3-fluorobenzoic acid).
-
Absolute ethanol.
-
Concentrated sulfuric acid (catalyst).
-
Ethyl acetate (for extraction).
-
Saturated sodium bicarbonate solution.
-
Anhydrous sodium sulfate.
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis.
-
Round-bottom flasks, reflux condensers, heating mantles, and standard laboratory glassware.
Procedure:
-
Reaction Setup: For each isomer, place a known amount (e.g., 1 mmol) of the fluoro-aminobenzoic acid and a standard excess of absolute ethanol (e.g., 10 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each flask while stirring.
-
Reaction and Sampling: Heat the mixtures to reflux. At specific time intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Work-up of Samples: Quench each aliquot in a vial containing ice-cold saturated sodium bicarbonate solution. Extract the product with a known volume of ethyl acetate containing an internal standard. Dry the organic layer with anhydrous sodium sulfate.
-
Quantitative Analysis: Analyze the ethyl acetate extracts by GC or HPLC to determine the concentration of the formed ethyl fluoro-aminobenzoate relative to the internal standard.
-
Data Comparison: Plot the yield of each ester as a function of time for all isomers. The initial slopes of these curves will provide a qualitative comparison of the reaction rates. For a more quantitative comparison, pseudo-first-order rate constants can be determined.
Caption: General workflow for comparative kinetic analysis of esterification.
Reactivity of the Amino Group: Impact on Nucleophilicity
The nucleophilicity of the amino group is also modulated by the position of the fluorine atom. The electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This reduction in electron density makes the amino group less nucleophilic.
Therefore, a fluorine atom positioned ortho or para to the amino group will have a more pronounced effect on reducing its nucleophilicity compared to a meta-position. This would translate to slower reaction rates in reactions where the amino group acts as a nucleophile, such as in amidation reactions with an acyl chloride.
Conclusion: A Powerful Tool for Fine-Tuning Molecular Properties
The position of a single fluorine atom on the aminobenzoic acid framework provides a subtle yet powerful mechanism for fine-tuning the reactivity of both the carboxylic acid and amino functionalities. The strong inductive effect of fluorine, particularly from the ortho position, significantly enhances the acidity of the carboxylic acid and is expected to increase its reactivity in reactions like esterification. Conversely, the electron-withdrawing nature of fluorine decreases the nucleophilicity of the amino group, thereby reducing its reactivity.
For researchers in drug discovery and development, a thorough understanding of these positional effects is crucial for the rational design of molecules with desired physicochemical properties and biological activities. The ability to predictably modulate pKa and reaction kinetics through strategic fluorination is an invaluable tool in the synthesis of novel therapeutic agents.
Comparing the metabolic stability of fluorinated vs non-fluorinated compounds
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical step in progressing a promising lead compound into a viable drug candidate. The strategic incorporation of fluorine into a molecular structure has become a widely adopted and powerful strategy to improve pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data, detailed methodologies, and clear visualizations to inform rational drug design.
The introduction of fluorine can markedly alter a molecule's properties, frequently leading to enhanced metabolic stability.[1] This improvement is largely due to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, when compared to a carbon-hydrogen (C-H) bond. By substituting a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or reduce the rate of oxidative metabolism, resulting in a longer half-life and improved bioavailability.[1][2]
Quantitative Comparison of Metabolic Stability
The following tables summarize in vitro and in vivo data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated counterparts. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]
Table 1: In Vitro Metabolic Stability Data in Liver Microsomes
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [1][3] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [3] | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | Mouse | [3] | |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | Rat | [3] | |
| Antipsychotics | Risperidone | Non-fluorinated | - | - | Human | [4] |
| 9-Fluororisperidone | Fluorinated analog | 16 times more stable than Risperidone | - | Human | [4] | |
| Anti-inflammatories | Celecoxib | Non-fluorinated | - | - | Human | [4] |
| 4'-Fluorocelecoxib | Fluorinated analog | 4 times more stable than Celecoxib | - | Human | [4] |
Note: Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions. However, the trends within each study clearly illustrate the positive impact of fluorination on metabolic stability.[3]
Table 2: In Vivo Pharmacokinetic Data of Fluorinated Quinolones
| Compound | Description | Half-life (in vivo, hours) | Species | Reference |
| Ciprofloxacin | Fluorinated quinolone | ~3-5 | Human | [1] |
| Ofloxacin | Fluorinated quinolone | ~5-7 | Human | [1] |
Experimental Protocols
A standard method for assessing metabolic stability is the in vitro liver microsomal stability assay. This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes.[1][3]
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[1]
Materials:
-
Test compound and its non-fluorinated analog
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis[1]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test and control compounds in a suitable organic solvent like DMSO.
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system as per the manufacturer's instructions.[1]
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
A parallel incubation without the NADPH regenerating system should be run as a negative control to assess non-enzymatic degradation.[1]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile). This also serves to precipitate the microsomal proteins.[1]
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1]
-
Visualizing the Concepts
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
Safety Operating Guide
Proper Disposal of 2-Amino-3,4-difluorobenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Amino-3,4-difluorobenzoic acid, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | Protective gloves (29 CFR 1910.138), Chemical goggles or safety glasses and face shield (29 CFR 1910.133), Protective clothing, Respiratory protection in case of inadequate ventilation (29 CFR 1910.134)[1] |
| Skin Irritation, Category 2 | H315: Causes skin irritation[1] | Protective gloves, Protective clothing[1][2] |
| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation[1] | Chemical goggles or safety glasses, Face shield[1][3] |
| Specific target organ toxicity — Single exposure, Category 3 | H335: May cause respiratory irritation[1][2] | Respiratory protection in case of inadequate ventilation[1] |
| Hazardous to the aquatic environment, long-term hazard, Category 3 | H412: Harmful to aquatic life with long lasting effects | N/A |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of waste generation to its final disposition.
1. Waste Collection and Storage:
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[1]
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), CAS number (158580-94-0), and relevant hazard symbols.
-
Container: Use a suitable, closed, and properly sealed container for waste accumulation.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and flame.[1] The storage area should be locked up.[1][2]
2. Spill Management: In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: Evacuate unnecessary personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Stop the leak if it is safe to do so.[1]
-
Clean-up: For solid spills, sweep or shovel the material into an appropriate container for disposal.[1] Minimize the generation of dust.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above.
3. Final Disposal:
-
Authorized Disposal Facility: The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant.[4]
-
Incineration: Controlled incineration with flue gas scrubbing is the preferred method of destruction.[1][4]
-
Prohibited Disposal Methods:
III. Emergency First-Aid Procedures
In case of accidental exposure, immediate first-aid is critical.
| Exposure Route | First-Aid Measures |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse mouth with water.[1] Do NOT induce vomiting.[1] |
| Skin Contact | If on skin, wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-3,4-difluorobenzoic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 2-Amino-3,4-difluorobenzoic acid, including personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical Profile: this compound is a chemical compound used in laboratory research and development.[1] It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is crucial when handling this substance.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure and create a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[2] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned.[2] |
| Chemical Apron | A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[2] | |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. Work in a well-ventilated area or a chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Protocol
A strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.
1. Preparation:
-
Before beginning any work, ensure that a Safety Data Sheet (SDS) for this compound is readily available and has been reviewed.
-
Assemble all necessary equipment, such as spatulas, weighing paper, glassware, and solvents.
-
Verify that an eyewash station and safety shower are readily accessible and operational.[2]
-
Don all required personal protective equipment as detailed in the table above.
2. Handling the Solid Compound:
-
All manipulations of solid this compound should be performed in a designated area, preferably within a chemical fume hood, to prevent the inhalation of any airborne particles.[2]
-
When weighing the compound, use a tared and sealed container to minimize dust generation.[2]
-
Avoid direct contact with the solid. Use clean, dry spatulas for transferring the material.[2]
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.[2]
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.[2]
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.[2]
-
Wash hands thoroughly with soap and water after handling is complete.[2][3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing.[5] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1] |
| Minor Spill | Alert people in the immediate area.[6] Wear appropriate PPE.[6] For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1] |
| Major Spill | Evacuate the area and prevent entry.[6] If the substance is flammable, eliminate all ignition sources.[6] Contact your institution's emergency response team. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Chemical: Dispose of the chemical in its original container or a suitable, labeled waste container. Do not mix with other waste. Disposal should be carried out by a licensed professional waste disposal service.[7] One method of disposal is to send it to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, should be collected in a sealed, labeled bag and disposed of as chemical waste.
-
Environmental Precautions: Avoid release to the environment.[1] Notify authorities if the product enters sewers or public waters.[1]
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 7. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
